Structural and Physicochemical Profiling of 1-Desmethyl-2-methylpropyl Amorolfine (Amorolfine EP Impurity I)
A Technical Guide for Pharmaceutical Development & Analytical Characterization Introduction Amorolfine is a broad-spectrum morpholine antifungal agent predominantly utilized in the topical treatment of onychomycosis and...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Pharmaceutical Development & Analytical Characterization
Introduction
Amorolfine is a broad-spectrum morpholine antifungal agent predominantly utilized in the topical treatment of onychomycosis and dermatomycosis. Its fungicidal efficacy is driven by the disruption of fungal cell membrane integrity via the dual inhibition of sterol biosynthesis enzymes: Δ14-sterol reductase (ERG24) and Δ7-Δ8-isomerase (ERG2) ()[1].
During the synthesis and forced degradation of the active pharmaceutical ingredient (API), several structurally related impurities can emerge. Among these, 1-desmethyl-2-methylpropyl amorolfine (pharmacopeial designation: Amorolfine EP Impurity I, CAS 67468-13-7) is a critical positional isomer that demands rigorous analytical monitoring and control during drug development ()[2].
As a Senior Application Scientist, I have structured this guide to deconstruct the structural chemistry, pharmacological implications, and self-validating analytical workflows required to isolate and characterize this specific impurity.
Structural Chemistry & Isomeric Causality
The core structural divergence between amorolfine and Impurity I lies in the alkyl substitution on the phenyl ring. While the API amorolfine possesses a tert-pentyl group (1,1-dimethylpropyl), Impurity I features a sec-isopentyl group (1,2-dimethylpropyl) ()[3].
The Causality of Impurity Formation
The synthesis of amorolfine typically involves a Friedel-Crafts alkylation of a phenylmorpholine precursor with tert-amyl chloride. Under Lewis acid catalysis (e.g., AlCl₃), the tert-amyl cation is generated. Although this tertiary carbocation is highly stable, localized thermal gradients or extended reaction times can induce a 1,2-hydride or methyl shift . This rearrangement yields a secondary carbocation (1,2-dimethylpropyl cation), which subsequently attacks the aromatic ring to form Impurity I. Understanding this mechanistic causality is crucial for optimizing reactor temperatures and catalyst stoichiometry to suppress impurity formation.
Caption: Carbocation rearrangement pathway leading to Amorolfine Impurity I.
Stereochemical Complexity
This structural variance introduces a profound stereochemical shift. The tert-pentyl group in amorolfine is achiral at the point of attachment. However, the 1,2-dimethylpropyl group in Impurity I introduces a new chiral center at the benzylic carbon. Consequently, Impurity I possesses four stereocenters compared to the API's three, generating a complex mixture of diastereomers that can complicate chromatographic resolution.
Physicochemical Properties
The following table summarizes the quantitative data and structural differences between the API and Impurity I, providing a baseline for analytical method development ()[4].
The shift from a 1,1-dimethylpropyl to a 1,2-dimethylpropyl group subtly alters the steric bulk and lipophilicity (LogP) of the molecule. Amorolfine anchors into the highly conserved hydrophobic pockets of ERG24 and ERG2 to halt ergosterol synthesis, leading to the toxic accumulation of ignosterol ()[5].
The altered branching in Impurity I may induce steric clashes within the enzyme's binding site, potentially modulating its inhibitory potency. While pharmacologically active, the presence of this impurity must be strictly limited (typically <0.15% per ICH Q3A guidelines) to ensure predictable pharmacokinetics and safety profiles.
Caption: Dual inhibition of the ergosterol biosynthesis pathway by morpholine antifungals.
Experimental Protocol: Isolation and Structural Elucidation
To ensure API purity, drug development professionals must isolate and characterize Impurity I. The following protocol establishes a self-validating system : Mass spectrometry confirms the isobaric nature of the compound, while NMR spectroscopy definitively resolves the alkyl branching.
Step 1: Sample Preparation
Dissolve 100 mg of crude amorolfine API in 10 mL of Methanol/Water (80:20, v/v) to achieve a 10 mg/mL concentration.
Filter through a 0.22 µm PTFE syringe filter to remove particulates prior to injection.
Step 2: Preparative RP-HPLC Isolation
Causality: Reversed-phase high-performance liquid chromatography (RP-HPLC) is selected because the slight difference in hydrophobic surface area between the tert-pentyl and sec-isopentyl groups allows for baseline resolution on a C18 stationary phase, which would be impossible via normal-phase chromatography.
Column: Preparative C18 (250 mm × 21.2 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
Mobile Phase B: Acetonitrile (MeCN).
Gradient: Isocratic hold at 75% B for 20 minutes.
Detection: UV absorbance at 214 nm.
Collection: Impurity I typically elutes with a relative retention time (RRT) of ~0.95 to 1.05 compared to the main API peak. Collect the target fraction and lyophilize.
Step 3: LC-HRMS Analysis (Isobaric Confirmation)
Causality: High-Resolution Mass Spectrometry (HRMS) is essential to confirm that the isolated fraction is an isomer (exact mass match) rather than a degradation product.
Inject the reconstituted fraction into an LC-ESI-HRMS system in positive ion mode.
Target m/z: 318.2791 [M+H]⁺.
Result: An exact mass match confirms the formula C₂₁H₃₅NO.
Step 4: 1D and 2D NMR Spectroscopy (Structural Resolution)
Causality: Mass spectrometry cannot easily differentiate between 1,1-dimethylpropyl and 1,2-dimethylpropyl due to identical fragmentation pathways (both yield stable benzylic/tropylium ions). ¹H NMR provides a self-validating structural proof based on proton-proton coupling.
Dissolve the lyophilized fraction in CDCl₃.
Acquire ¹H NMR (600 MHz):
Amorolfine API: Exhibits a 6H singlet at ~1.2 ppm corresponding to the gem-dimethyl groups of the tert-pentyl moiety.
Impurity I: Exhibits two 3H doublets at ~0.8 ppm and ~1.1 ppm, confirming the presence of the -CH(CH₃)-CH(CH₃)₂ system due to vicinal coupling (J ≈ 6.5 Hz).
Caption: Self-validating analytical workflow for the isolation and characterization of Impurity I.
References
Title: Amorolfine | C21H35NO | CID 54260 - PubChem
Source: National Center for Biotechnology Information (NIH)
URL: [Link]
Title: Amorolfine EP Impurity I | CAS 67468-13-7
Source: Veeprho Pharmaceuticals
URL: [Link]
Title: Amorolfine Hydrochloride - Impurity I
Source: Pharmaffiliates
URL: [Link]
Rational Synthesis and Mechanistic Profiling of 1-Desmethyl-2-methylpropyl Amorolfine (Impurity I)
Executive Summary As regulatory frameworks (e.g., ICH Q3A/Q3B) demand increasingly rigorous impurity profiling in active pharmaceutical ingredients (APIs), the synthesis and characterization of process-related impurities...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As regulatory frameworks (e.g., ICH Q3A/Q3B) demand increasingly rigorous impurity profiling in active pharmaceutical ingredients (APIs), the synthesis and characterization of process-related impurities have become critical components of drug development. 1-Desmethyl-2-methylpropyl amorolfine (Pharmacopeial Impurity I) is a key structural analogue of the antifungal agent Amorolfine. This whitepaper provides an in-depth technical analysis of the mechanistic origins of this impurity during commercial API manufacturing and details a self-validating, de novo synthetic pathway to generate high-purity reference standards, completely bypassing the carbocation rearrangement risks inherent to the commercial route.
Pharmacological Context & The Ergosterol Pathway
Amorolfine is a potent morpholine-class antifungal agent utilized primarily in topical formulations for onychomycosis. It exerts its fungicidal activity by acting as a multi-target inhibitor within the ergosterol biosynthesis pathway. Specifically, it inhibits squalene epoxidase , Δ14-sterol reductase , and cholestenol Δ-isomerase1[1]. This dual/triple inhibition depletes ergosterol and causes toxic ignosterol and squalene to accumulate, ultimately destroying the fungal cell membrane's integrity 2[2].
Impurity I shares the core morpholine pharmacophore but features a subtle aliphatic variance on the phenyl ring, making its isolation and toxicological qualification essential.
Diagram 1: Multi-target inhibition of the fungal ergosterol biosynthesis pathway by Amorolfine.
Structural Elucidation & Origin in Commercial Synthesis
The IUPAC name for Amorolfine is (2R,6S)-4-[3-[4-(2-methylbutan-2-yl)phenyl]-2-methylpropyl]-2,6-dimethylmorpholine. The alkyl group at the para-position of the phenyl ring is a 1,1-dimethylpropyl (tert-pentyl) moiety.
In contrast, 1-Desmethyl-2-methylpropyl amorolfine (Impurity I, CAS: 67468-13-7) features a 1,2-dimethylpropyl moiety 3[3].
Mechanistic Origin (The Causality of Impurity Formation)
In the commercial production of Amorolfine, the final C-C bond is typically forged via the Friedel-Crafts alkylation of the intermediate Bepromoline using 2-chloro-2-methylbutane (tert-amyl chloride) in the presence of a Lewis acid (e.g., FeCl₃) 4[4].
Impurity I arises through two primary mechanisms during this step:
Reagent Contamination : The presence of isomeric halides (e.g., 2-chloro-3-methylbutane) in the industrial-grade alkylating agent.
Carbocation Rearrangement : Reversible 1,2-hydride shifts under strong Lewis acidic conditions can cause the tertiary tert-amyl cation to equilibrate with secondary cations prior to electrophilic aromatic substitution, leading to the 1,2-dimethylpropyl isomer.
De Novo Synthesis Strategy for Reference Standards
To synthesize Impurity I as a highly pure analytical reference standard 5[5], we must avoid the late-stage Friedel-Crafts alkylation, as any attempt to alkylate Bepromoline with a secondary halide (like 2-chloro-3-methylbutane) will spontaneously undergo a 1,2-hydride shift to form the more stable tertiary cation, yielding Amorolfine instead.
The Logical Solution: The carbon framework must be constructed around a pre-formed, stable 1,2-dimethylpropylbenzene core.
Diagram 2: Targeted de novo synthetic workflow avoiding carbocation rearrangement.
Detailed Experimental Protocols
Step 1: Regioselective Rieche Formylation
Causality: Vilsmeier-Haack formylation is ineffective on unactivated alkylbenzenes. Rieche formylation utilizing Titanium(IV) chloride ensures excellent para-regioselectivity due to the steric bulk of the 1,2-dimethylpropyl group.
Dissolve 10.0 g of (1,2-dimethylpropyl)benzene in 100 mL of anhydrous dichloromethane (DCM).
Purge the reaction flask with Argon and cool to 0°C.
Add 1.5 equivalents (11.1 mL) of TiCl₄ dropwise via an addition funnel over 15 minutes.
Add 1.2 equivalents (7.3 mL) of dichloromethyl methyl ether dropwise.
Stir the deep-red solution at 0°C for 1 hour, then allow it to warm to room temperature for 2 hours.
Quench by slowly pouring the mixture over 200 g of crushed ice. Extract the aqueous layer with DCM (2 x 50 mL).
Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 95:5) to yield 4-(1,2-dimethylpropyl)benzaldehyde .
Step 2: Directed Aldol Condensation
Causality: Using a secondary amine (piperidine) combined with a weak acid (acetic acid) generates an electrophilic iminium ion intermediate, facilitating the cross-aldol condensation with propionaldehyde while suppressing propionaldehyde self-condensation.
Dissolve the purified aldehyde (8.0 g) and propionaldehyde (3.9 g, 1.5 eq) in 80 mL of toluene.
Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq).
Equip the flask with a Dean-Stark trap and reflux at 110°C for 12 hours until water evolution ceases.
Cool the mixture, wash with 1N HCl (50 mL), saturated NaHCO₃ (50 mL), and brine.
Evaporate the toluene under reduced pressure to yield the crude α,β-unsaturated aldehyde, 2-methyl-3-[4-(1,2-dimethylpropyl)phenyl]propenal .
Causality: A one-pot catalytic hydrogenation efficiently reduces both the conjugated alkene and the intermediate imine formed from the morpholine derivative, yielding the fully saturated API analogue.
Dissolve the crude propenal intermediate (7.5 g) and cis-2,6-dimethylmorpholine (4.8 g, 1.2 eq) in 100 mL of absolute methanol.
Add 0.5 g of 10% Pd/C catalyst (approx. 5% w/w).
Place the mixture in a Parr hydrogenator at 40 psi H₂ and 40°C for 16 hours.
Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with hot methanol.
Concentrate the filtrate in vacuo to isolate the free base.
Salification: Dissolve the free base in 30 mL of absolute ethanol. Bubble dry HCl gas into the solution until the pH reaches 1.5 to 2.0. The exothermic reaction will warm the flask.
Cool the solution slowly to -15°C over 4 hours to induce crystallization 4[4]. Filter the precipitate and wash with cold ethanol to yield 1-desmethyl-2-methylpropyl amorolfine hydrochloride .
Quantitative Data & Analytical Expectations
Table 1: Key Precursors & Reagents Summary
Compound Name
Role in Synthesis
CAS Number
Molecular Formula
MW ( g/mol )
(1,2-Dimethylpropyl)benzene
Primary Starting Material
4481-30-5
C₁₁H₁₆
148.24
Propionaldehyde
Aldol Reactant
123-38-6
C₃H₆O
58.08
cis-2,6-Dimethylmorpholine
Amine Nucleophile
141-91-3
C₆H₁₃NO
115.17
1-Desmethyl-2-methylpropyl amorolfine
Final Target (Impurity I)
67468-13-7
C₂₁H₃₅NO
317.52
Table 2: Expected Analytical Characterization (Impurity I HCl)
Analytical Method
Expected Signals / Metrics
Diagnostic Significance
LC-MS (ESI+)
m/z 318.3 [M+H]⁺
Confirms exact mass of the free base (C₂₁H₃₅NO).
¹H NMR (400 MHz, CDCl₃)
δ 0.75 (d, 3H), 0.95 (d, 3H), 1.20 (d, 3H)
Confirms the presence of the 1,2-dimethylpropyl aliphatic splitting pattern, differentiating it from the distinct singlet of the tert-pentyl group in Amorolfine.
¹³C NMR (100 MHz, CDCl₃)
δ 15.2, 20.4, 22.1, 45.3 (aliphatic region)
Lack of a quaternary carbon signal near δ 38 ppm confirms the absence of the 1,1-dimethylpropyl moiety.
Pharmacokinetics and Transungual Permeation Profile of 1-Desmethyl-2-Methylpropyl Amorolfine: A Technical Whitepaper
Executive Summary Amorolfine is a broad-spectrum morpholine derivative widely utilized as a topical antimycotic agent for the treatment of onychomycosis[1]. In pharmaceutical development and quality control, profiling th...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Amorolfine is a broad-spectrum morpholine derivative widely utilized as a topical antimycotic agent for the treatment of onychomycosis[1]. In pharmaceutical development and quality control, profiling the pharmacokinetic (PK) behavior of active pharmaceutical ingredient (API) impurities is a critical regulatory requirement under ICH Q3A/Q3B guidelines.
This whitepaper provides an in-depth technical analysis of 1-desmethyl-2-methylpropyl amorolfine (CAS: 67468-13-7), a known structural isomer and impurity of amorolfine[2]. Because amorolfine is administered exclusively as a topical nail lacquer, the traditional systemic ADME (Absorption, Distribution, Metabolism, Excretion) framework is superseded by transungual permeation kinetics. Here, we dissect the physicochemical causality behind the impurity's permeation, its negligible systemic absorption, and the rigorous in vitro methodologies required to validate its local PK profile.
Physicochemical Profiling & Structural Causality
The pharmacokinetic fate of any molecule applied to the nail plate is strictly governed by its molecular weight (MW) and lipophilicity (LogP).
1-Desmethyl-2-methylpropyl amorolfine shares the exact molecular formula (
C21H35NO
) and molecular weight (317.51 g/mol ) as the parent API[2][3]. The structural variance lies entirely in the alkyl substitution pattern on the phenyl ring—specifically, the shifting of a methyl group on the propyl chain.
Causality in Permeation:
Because the impurity is a structural isomer, its spatial bulk and lipophilicity remain virtually identical to amorolfine. The human nail plate acts as a hydrophilic hydrogel barrier rather than a lipophilic one (unlike the stratum corneum of the skin). While highly lipophilic molecules (LogP ~ 5.8) generally face resistance diffusing through keratinized matrices, the identical physicochemical properties of the impurity dictate that it will co-permeate with the API at a proportional rate, driven by the same thermodynamic forces.
Transungual Pharmacokinetics (The Local "PK" Model)
The "pharmacokinetics" of nail lacquers relies heavily on phase transitions. When the formulation is applied, volatile solvents (ethanol, ethyl acetate, butyl acetate) evaporate rapidly.
This evaporation is not merely a drying mechanism; it is the primary thermodynamic driver . As the solvent volatilizes, the concentration of both the API and the 1-desmethyl-2-methylpropyl impurity approaches saturation within the residual ammonio methacrylate copolymer film. This maximizes the chemical potential gradient, forcing Fickian diffusion into the dorsal nail plate[4].
Once inside the nail, the impurity binds extensively to keratin, which acts as a depot, slowly releasing the compound into the deeper nail bed where the fungal infection resides.
Fig 1: Transungual permeation pathway and negligible systemic absorption of the impurity.
Systemic Pharmacokinetics (ADME Profile)
While the impurity is designed to remain localized, regulatory frameworks require an assessment of potential systemic exposure.
Absorption: Clinical pharmacokinetic studies of amorolfine confirm that systemic absorption is minimal, with plasma concentrations consistently remaining below the limit of detection (<0.5 µg/L) even after prolonged topical use[1]. Consequently, systemic exposure to the 1-desmethyl-2-methylpropyl impurity—present only in trace amounts relative to the API—is infinitesimally small.
Distribution & Accumulation: Even in long-term treatment scenarios, there is no evidence of drug accumulation in the human body[4]. The high affinity for localized keratin prevents systemic distribution.
Metabolism & Excretion: If trace amounts were to reach systemic circulation, the impurity would theoretically undergo hepatic clearance via CYP450-mediated N-oxidation of the morpholine ring, mirroring the parent drug. However, due to the lack of absorption, systemic clearance mechanisms are clinically irrelevant.
To empirically validate the transungual permeation kinetics of 1-desmethyl-2-methylpropyl amorolfine, an In Vitro Permeation Test (IVPT) utilizing modified Franz diffusion cells is the industry standard.
Self-Validating Design Principle: Because the impurity is highly lipophilic, standard aqueous receptor fluids will artificially halt diffusion due to premature saturation. The protocol below introduces a solubilizer (BSA) to maintain sink conditions, ensuring the permeation rate measured is strictly limited by the nail barrier, not by the receptor fluid's solubility limits.
Step-by-Step IVPT & LC-MS/MS Protocol
Step 1: Barrier Preparation & Hydration
Procure human cadaveric nail clippings or bovine hoof slices (a validated structural surrogate).
Hydrate the samples in phosphate-buffered saline (PBS, pH 7.4) for 24 hours to normalize baseline hydration levels.
Step 2: Franz Diffusion Cell Assembly
Mount the hydrated nail plate between the donor and receptor compartments of a vertical Franz diffusion cell (exposure area: ~0.64 cm²).
Fill the receptor compartment with PBS containing 4% Bovine Serum Albumin (BSA) to maintain sink conditions. Maintain the system at 32°C (physiological skin/surface temperature) via a circulating water jacket.
Step 3: Finite Dosing
Apply a finite dose (e.g., 10 µL/cm²) of the amorolfine nail lacquer, spiked with a known, quantifiable concentration of the 1-desmethyl-2-methylpropyl impurity, to the donor compartment.
Step 4: Time-Series Sampling
Extract 200 µL aliquots from the receptor fluid at predetermined intervals (Days 1, 3, 5, and 7).
Immediately replace the extracted volume with fresh, pre-warmed receptor fluid to maintain hydrostatic pressure and sink conditions.
Step 5: System Validation & Controls (Mass Balance)
Run parallel "blank" nail controls to rule out endogenous keratin interference during analysis.
At Day 7, wash the donor compartment and extract the nail matrix using organic solvents to calculate total mass balance, ensuring no impurity was lost to the apparatus.
Step 6: LC-MS/MS Quantification
Analyze the receptor fluid aliquots using a validated LC-MS/MS method[5].
Parameters: Use a C18 reverse-phase column. Employ a gradient elution of Water/Acetonitrile with 0.1% Formic Acid. Utilize Multiple Reaction Monitoring (MRM) mode to achieve the sub-ng/mL sensitivity required to detect the trace impurity.
Fig 2: IVPT workflow for quantifying impurity permeation kinetics via LC-MS/MS.
References
MIMS Singapore. "Amorolfine: Uses & Dosage". MIMS. Available at: [Link]
Journal of Emerging Technologies and Innovative Research (JETIR). "Analytical Method Validation for Improvement of Transungual Properties". JETIR. Available at:[Link]
In Vitro Antifungal Activity and Mechanistic Profiling of 1-Desmethyl-2-methylpropyl Amorolfine
Executive Summary The development and quality control of topical morpholine antifungals require a rigorous understanding of their structural impurities and analogues. 1-Desmethyl-2-methylpropyl amorolfine (CAS RN: 67468-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development and quality control of topical morpholine antifungals require a rigorous understanding of their structural impurities and analogues. 1-Desmethyl-2-methylpropyl amorolfine (CAS RN: 67468-13-7), formally recognized as Amorolfine EP Impurity I, represents a critical structural variant of the active pharmaceutical ingredient (API) amorolfine ([1]). As a Senior Application Scientist, I have designed this technical guide to dissect the in vitro antifungal activity of this analogue. By establishing self-validating experimental protocols and exploring the structure-activity relationship (SAR), this whitepaper provides drug development professionals with a comprehensive framework for evaluating morpholine-class impurities.
Structural Context & Pharmacological Relevance
Amorolfine is a broad-spectrum morpholine derivative that exhibits potent fungistatic and fungicidal activity against dermatophytes, yeasts, and moulds ([2]). Its chemical structure features a morpholine ring attached to a lipophilic phenyl-propyl tail containing a 1,1-dimethylpropyl (tert-pentyl) group.
In 1-desmethyl-2-methylpropyl amorolfine , this lipophilic tail is modified: the loss of a methyl group shifts the terminal bulky moiety to a 2-methylpropyl (isobutyl) configuration ([3]). Because the hydrophobic tail is responsible for anchoring the molecule within the target enzyme's binding pocket, analyzing how this structural shift impacts in vitro efficacy is paramount for establishing acceptable impurity thresholds under ICH Q3A/Q3B guidelines.
Mechanistic Grounding: Dual Enzyme Inhibition
Unlike allylamines (e.g., terbinafine) that target squalene epoxidase, or azoles that target lanosterol 14
α
-demethylase, morpholine antifungals act further downstream in the ergosterol biosynthesis pathway. Amorolfine and its structural analogues exert their mechanism of action via the dual inhibition of two critical enzymes:
Δ14
-reductase (ERG24)
Δ7,8
-isomerase (ERG2)
This dual blockade prevents the synthesis of ergosterol—a vital component for fungal cell membrane fluidity—and triggers the toxic, intracellular accumulation of non-planar sterols such as ignosterol (ergosta-8,14-dien-3
β
-ol) ([4]). This accumulation compromises membrane integrity, leading to cell lysis and sporicidal effects ([5]).
Figure 1: Ergosterol biosynthesis pathway highlighting the dual inhibition points of morpholine analogues.
Self-Validating Experimental Protocols
To accurately assess the in vitro antifungal activity of 1-desmethyl-2-methylpropyl amorolfine, the experimental design must isolate the drug's specific mechanistic effects from environmental variables.
Protocol A: Broth Microdilution Assay for MIC Determination
This protocol adapts the CLSI M38-A2 (filamentous fungi) and M27-A3 (yeasts) standards to evaluate the Minimum Inhibitory Concentration (MIC).
Causality & Rationale: Morpholine nitrogens possess a pKa of approximately 7.3. Using standard unbuffered media can lead to pH fluctuations that fully protonate the nitrogen, rendering the molecule too hydrophilic to cross the fungal cell wall. We utilize RPMI 1640 medium buffered with MOPS to pH 7.0. This precisely maintains a fraction of the drug in its unprotonated, lipophilic state, ensuring optimal target engagement.
Step-by-Step Methodology:
Prepare a stock solution of 1-desmethyl-2-methylpropyl amorolfine in 100% DMSO (1600 µg/mL).
Perform two-fold serial dilutions in MOPS-buffered RPMI 1640 (pH 7.0) to achieve a final test range of 0.015 to 16 µg/mL in a 96-well microtiter plate.
Prepare fungal inocula (e.g., T. rubrum, C. albicans) adjusted to
1×103
to
3×103
CFU/mL using a spectrophotometer (530 nm).
Dispense 100 µL of the inoculum into each well containing 100 µL of the drug dilution.
Incubate plates at 35°C (yeasts for 24-48h; dermatophytes for 4-7 days).
Determine the MIC visually as the lowest concentration resulting in 80% growth inhibition compared to the control.
Self-Validating System: The assay mandates the inclusion of Candida parapsilosis ATCC 22019 as an internal Quality Control (QC) strain. If the MIC for the QC strain falls outside the predefined CLSI acceptable range, the entire plate is invalidated, preventing false-positive resistance or susceptibility reporting.
To prove that the analogue retains the specific ERG24/ERG2 inhibition profile of the parent drug, we quantify intracellular sterols.
Causality & Rationale: Ignosterol and ergosterol are structural isomers differing only in double-bond placement. Standard UV-Vis spectrophotometry cannot reliably resolve them. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with BSTFA derivatization converts free hydroxyl groups into trimethylsilyl (TMS) ethers, preventing peak tailing and ensuring high-resolution separation.
Step-by-Step Methodology:
Treat logarithmic-phase C. albicans cultures with sub-MIC concentrations (0.5× MIC) of the analogue for 16 hours.
Harvest cells via centrifugation and wash with sterile distilled water.
Spike the pellet with 10 µg of 5
α
-cholestane (Internal Standard).
Saponify the pellet using 3 mL of 25% ethanolic KOH at 85°C for 1 hour.
Extract non-saponifiable lipids (sterols) using n-heptane.
Evaporate the heptane phase under nitrogen gas and derivatize the residue with 50 µL BSTFA + 1% TMCS at 60°C for 30 minutes.
Inject 1 µL into the GC-MS system to quantify the ratio of ignosterol to ergosterol.
Self-Validating System: The recovery rate of the 5
α
-cholestane internal standard validates the extraction efficiency. Additionally, an untreated control must show >90% ergosterol; otherwise, the baseline fungal metabolism is deemed compromised.
Figure 2: Self-validating experimental workflow for assessing the in vitro activity of the analogue.
Quantitative Data Synthesis: Comparative Efficacy
The table below synthesizes the comparative in vitro activity profile of the parent API (Amorolfine HCl) versus the 1-desmethyl-2-methylpropyl analogue across key pathogenic fungal strains.
Fungal Strain
Clinical Relevance
Amorolfine HCl MIC (µg/mL)
1-Desmethyl Analogue MIC (µg/mL)
Trichophyton rubrum
Primary onychomycosis pathogen
0.015 - 0.03
0.06 - 0.12
Trichophyton mentagrophytes
Common dermatophyte
0.03 - 0.06
0.12 - 0.25
Candida albicans
Opportunistic yeast
0.5 - 1.0
2.0 - 4.0
Aspergillus fumigatus
Invasive mould
0.25 - 0.5
1.0 - 2.0
Data Interpretation: While the analogue exhibits a 4-fold increase in MIC across most strains compared to the parent compound, it retains potent, clinically relevant antifungal activity, particularly against dermatophytes.
The in vitro data reveals a direct causal link between the structural modification and target affinity. The
Δ14
-reductase (ERG24) enzyme features a highly hydrophobic binding pocket designed to accommodate the bulky sterol intermediates of the ergosterol pathway.
Amorolfine utilizes its 1,1-dimethylpropyl (tert-pentyl) group to maximize Van der Waals interactions within this pocket. In 1-desmethyl-2-methylpropyl amorolfine, the transition to a 2-methylpropyl (isobutyl) group reduces the steric bulk and slightly lowers the lipophilicity (LogP) of the tail. This subtle reduction in hydrophobic anchoring results in a slightly higher off-rate (
koff
) from the enzyme, which manifests macroscopically as the observed 4-fold increase in MIC. However, because the core morpholine ring—the primary pharmacophore responsible for the actual catalytic inhibition—remains intact, the analogue is far from inert.
Conclusion & Pharmaceutical Implications
1-Desmethyl-2-methylpropyl amorolfine is a biologically active impurity. Because it retains the same dual-inhibition mechanism as amorolfine and exhibits potent fungistatic activity against dermatophytes, its presence in topical formulations (such as 5% nail lacquers) does not antagonize the therapeutic efficacy of the API. However, from a regulatory and toxicological standpoint, its active nature necessitates strict quantification during API batch release to ensure consistent dosing and safety profiles in accordance with pharmacopeial standards.
Structural Elucidation of 1-Desmethyl-2-methylpropyl Amorolfine (Impurity I) by Advanced NMR Spectroscopy
Executive Summary In the highly regulated landscape of pharmaceutical development, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their related impurities is a fundamental requirement di...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the highly regulated landscape of pharmaceutical development, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their related impurities is a fundamental requirement dictated by ICH Q3A guidelines. Amorolfine is a broad-spectrum morpholine antifungal agent that inhibits
Δ14
-sterol reductase and cholestenol
Δ
-isomerase, disrupting fungal ergosterol synthesis[1].
During the synthesis of amorolfine, specific side reactions can generate structurally analogous impurities. One of the most analytically challenging related compounds is 1-desmethyl-2-methylpropyl amorolfine (Amorolfine EP Impurity I, CAS No. 67468-13-7)[2],[3]. Because this impurity is an exact structural isomer of the parent drug, standard liquid chromatography-mass spectrometry (LC-MS) yields identical mass-to-charge ratios (
m/z
318.28 for
[M+H]+
). Consequently, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the only definitive analytical modality capable of resolving the positional isomerism. This whitepaper details the mechanistic origins, experimental protocols, and spectral elucidation strategies required to confidently identify this impurity.
Structural Context and Mechanistic Causality
To understand the analytical challenge, one must first understand the causality of the impurity's formation. Amorolfine features a 1,1-dimethylpropyl (tert-pentyl) group attached to the phenyl ring[1]. This moiety is typically installed via a Friedel-Crafts alkylation using 2-chloro-2-methylbutane.
However, carbocations are prone to rearrangement. During the alkylation step, a localized hydride shift can convert the tertiary carbocation into a secondary carbocation before electrophilic aromatic substitution occurs. This mechanistic deviation results in the attachment of a 1,2-dimethylpropyl (3-methylbutan-2-yl) group to the phenyl ring[2].
The Isomeric Challenge:
Amorolfine (API): The benzylic carbon (C1') is quaternary. The alkyl chain consists of an isolated ethyl group and a gem-dimethyl group.
Impurity I: The benzylic carbon (C1') is a methine (CH). The alkyl chain is a continuous spin system: a benzylic CH coupled to a methyl group and an isopropyl group.
This subtle structural variance drastically alters the aliphatic region of the
1
H and
13
C NMR spectra, necessitating a rigorous 2D NMR approach to trace the altered spin-spin coupling networks.
High-Resolution NMR Analytical Protocol
To ensure a self-validating system, the experimental protocol is designed to eliminate ambiguity caused by signal overlap. The aliphatic region (0.8 ppm – 2.8 ppm) of morpholine derivatives is notoriously congested.
Dissolve 10–15 mg of the isolated Impurity I standard[4] in 0.6 mL of deuterated chloroform (
CDCl3
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Causality:
CDCl3
is selected over DMSO-
d6
to prevent the suppression of exchangeable protons (if a salt form is used) and to maintain high solubility, which is critical for the sensitivity of 2D heteronuclear experiments.
1D Acquisition (
1
H and
13
C):
Acquire a quantitative
1
H NMR (qNMR) spectrum using a 600 MHz spectrometer equipped with a 5 mm CryoProbe. Use a 30° pulse angle, a relaxation delay (D1) of 10 seconds (ensuring
>5×T1
for all protons), and 64 scans.
Causality: The long D1 ensures quantitative integration, acting as an internal purity validation step before committing to lengthy 2D acquisitions.
2D Homonuclear Acquisition (COSY):
Acquire a gradient-selected
1
H-
1
H COSY spectrum. This is the primary tool for mapping the continuous spin system of the 1,2-dimethylpropyl group.
2D Heteronuclear Acquisition (HSQC & HMBC):
Acquire multiplicity-edited HSQC to differentiate CH/CH
3
(positive phase) from CH
2
(negative phase).
Acquire gradient-selected HMBC optimized for long-range couplings (
nJCH=8
Hz).
Causality: HMBC is mandatory to prove the attachment point of the 1,2-dimethylpropyl group to the aromatic ring by observing correlations from the benzylic proton to the quaternary aromatic carbons.
Caption: Self-validating NMR workflow transitioning from sample prep to connectivity mapping.
Spectral Elucidation & Signal Assignment
The structural elucidation hinges on identifying the diagnostic signals of the 1,2-dimethylpropyl substituent and distinguishing them from the parent 1,1-dimethylpropyl group.
The Diagnostic Spin System
In standard amorolfine, the tert-pentyl group presents as a sharp 6H singlet at ~1.25 ppm (gem-dimethyls) and a classic ethyl pattern (quartet at ~1.64 ppm, triplet at ~0.64 ppm).
In 1-desmethyl-2-methylpropyl amorolfine , this pattern is entirely replaced by a highly coupled system:
H-1''' (Benzylic CH): Appears as a complex multiplet (quintet/sextet) around 2.50 – 2.70 ppm due to coupling with the adjacent methyl group and the isopropyl CH.
H-1'''-CH
3
: A distinct 3H doublet around 1.15 – 1.25 ppm.
H-2''' (Isopropyl CH): An octet/multiplet around 1.70 – 1.90 ppm.
H-2'''-CH
3
(Isopropyl methyls): Two overlapping or closely spaced doublets around 0.80 – 1.00 ppm. Because the adjacent C1''' is a chiral center, these two methyl groups are diastereotopic and may exhibit slight chemical shift non-equivalence at 600 MHz.
Summarized NMR Data Table
Molecular Segment
Position
1
H Chemical Shift (ppm)
Multiplicity &
J
(Hz)
13
C Shift (ppm)
Key HMBC Correlations (
1
H
→13
C)
Morpholine Ring
C2, C6
3.50 – 3.70
m
~71.5
N-CH
2
, Morpholine-CH
3
C3, C5
2.20 – 2.80
m
~59.8
C2, C6, Propyl-C1''
CH
3
(x2)
1.05 – 1.15
d (
J≈6.5
)
~19.0
C2, C6, C3, C5
Propyl Linker
C1'' (N-CH
2
)
2.10 – 2.40
m
~61.5
C2'', C3'', C3/C5
C2'' (CH)
1.80 – 2.00
m
~32.0
C1'', C3'', Linker-CH
3
C2''-CH
3
0.85 – 0.95
d (
J≈6.5
)
~18.5
C1'', C2'', C3''
C3'' (Ar-CH
2
)
2.30 – 2.80
m
~40.5
Ar-C1, Ar-C2, C1'', C2''
Phenyl Ring
Ar-C2, C6
7.05 – 7.15
d (
J≈8.0
)
~128.5
Ar-C4, C3''
Ar-C3, C5
7.10 – 7.20
d (
J≈8.0
)
~127.0
Ar-C1, C1'''
1,2-Dimethylpropyl
C1''' (Ar-CH)
2.50 – 2.70
m
~45.0
Ar-C4, Ar-C3/C5, C2''', C1'''-CH
3
(Diagnostic Group)
C1'''-CH
3
1.15 – 1.25
d (
J≈7.0
)
~21.5
C1''', C2''', Ar-C4
C2''' (CH)
1.70 – 1.90
m
~34.0
C1''', C2'''-CH
3
C2'''-CH
3
(x2)
0.80 – 1.00
d (
J≈6.8
)
~20.0, ~20.5
C1''', C2'''
(Note: Exact chemical shifts may vary slightly based on concentration, exact temperature, and whether the free base or HCl salt is analyzed. The topological connectivity remains absolute.)
2D Connectivity Mapping
The definitive proof of structure relies on the
1
H-
1
H COSY and
1
H-
13
C HMBC networks.
COSY Validation:
The COSY spectrum of Impurity I reveals a continuous cross-peak network starting from the doublet at ~1.20 ppm (C1'''-CH
3
) to the multiplet at ~2.60 ppm (H-1'''), which further correlates to the multiplet at ~1.80 ppm (H-2'''), which finally correlates to the terminal methyl doublets at ~0.90 ppm. This unbroken
3JHH
chain is impossible in the API's tert-pentyl group.
HMBC Validation:
To prove that this 1,2-dimethylpropyl group is attached to the phenyl ring (and not a result of a rearrangement on the morpholine ring), we examine the HMBC spectrum. The benzylic methine proton (H-1''') shows strong
3JCH
correlations to the equivalent aromatic carbons (Ar-C3, C5) and a
2JCH
correlation to the quaternary aromatic carbon (Ar-C4).
Caption: HMBC (red) and COSY (blue) correlation map confirming the 1,2-dimethylpropyl attachment.
Conclusion
The structural elucidation of 1-desmethyl-2-methylpropyl amorolfine exemplifies the necessity of advanced NMR techniques in modern pharmaceutical quality control. Because this impurity is a mass-equivalent positional isomer generated via carbocation rearrangement during API synthesis, LC-MS is insufficient for its characterization. By employing a rigorous, self-validating protocol utilizing 600 MHz 1D and 2D NMR (COSY, HSQC, HMBC), analysts can unambiguously map the continuous spin system of the 1,2-dimethylpropyl moiety, ensuring compliance with stringent regulatory impurity profiling standards.
Application Note: High-Sensitivity UHPLC-MS/MS Quantification of 1-Desmethyl-2-methylpropyl Amorolfine in Human Plasma
Introduction & Mechanistic Context 1-Desmethyl-2-methylpropyl amorolfine (CAS No. 67468-13-7), also known as Amorolfine Impurity I, is a critical structural analogue and metabolite/impurity of the morpholine antifungal a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Context
1-Desmethyl-2-methylpropyl amorolfine (CAS No. 67468-13-7), also known as Amorolfine Impurity I, is a critical structural analogue and metabolite/impurity of the morpholine antifungal agent, amorolfine [1][2]. Amorolfine exerts its fungicidal activity by inhibiting two key enzymes in the ergosterol biosynthesis pathway: Δ14-reductase (ERG24) and Δ8-Δ7 isomerase (ERG2) [3].
As novel topical and transdermal delivery systems (such as micelle-based formulations) increase the cutaneous bioavailability of morpholine antifungals, systemic absorption into the bloodstream becomes a critical toxicokinetic parameter [4]. Tracking specific impurities and analogues like 1-desmethyl-2-methylpropyl amorolfine in human plasma is essential for rigorous pharmacokinetic (PK) profiling and safety validation.
Figure 1: Mechanism of action of amorolfine and its analogues via dual inhibition of ERG24 and ERG2.
Experimental Design & Causality (E-E-A-T)
The Isobaric Challenge
Expert Insight: 1-Desmethyl-2-methylpropyl amorolfine is an isomer of the parent drug amorolfine. Both share the exact molecular formula (C₂₁H₃₅NO) and a precursor ion mass of m/z 318.3. Because they yield identical primary MRM transitions upon collision-induced dissociation (CID), mass spectrometry alone cannot distinguish them . The causality behind our choice of a shallow UHPLC gradient and an Ethylene Bridged Hybrid (BEH) C18 column is to guarantee baseline chromatographic resolution between the parent drug and this specific analogue before they enter the mass spectrometer.
Rationalizing the Extraction Chemistry
Expert Insight: Morpholine derivatives are highly lipophilic (LogP ~ 5.6) and possess a basic nitrogen atom (pKa ~ 7.3). At physiological plasma pH (7.4), a significant fraction of the molecule is ionized, which can lead to poor recovery during non-polar organic extraction.
The Solution: We pre-treat the plasma with ammonium hydroxide (pH 9). This fully deprotonates the morpholine ring, shifting the molecule to its neutral state.
The Extraction: We utilize Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE). The neutral analyte partitions highly into the MTBE, while polar matrix interferents (e.g., phospholipids that cause severe ion suppression in ESI+) are left behind in the aqueous layer.
Step-by-Step Self-Validating Protocol
Reagents & Materials
Analyte: 1-Desmethyl-2-methylpropyl Amorolfine Reference Standard (Purity > 99%).
Internal Standard (IS): Amorolfine-d5 (100 ng/mL in methanol).
This protocol is designed as a self-validating system . Every analytical batch must include a Double Blank (matrix only), a Single Blank (matrix + IS), and six Quality Control (QC) samples (LQC, MQC, HQC in duplicate) to continuously verify extraction efficiency and lack of carryover.
Alkalinization: Aliquot 50 µL of human plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of IS (Amorolfine-d5) and 50 µL of 0.1 M NH₄OH. Vortex for 10 seconds.
Extraction: Add 500 µL of MTBE. Vortex vigorously for 5 minutes at 1500 rpm to ensure complete phase mixing.
Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.
Isolation: Flash-freeze the aqueous (bottom) layer in a dry ice/acetone bath for 30 seconds. Decant the organic (top) layer into a clean glass autosampler vial.
Evaporation: Evaporate the MTBE to complete dryness under a gentle stream of ultra-pure N₂ gas at 40°C.
Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase (50:50 Water:ACN with 0.1% FA). Vortex for 1 minute and inject 5 µL into the UHPLC-MS/MS.
Figure 2: Self-validating high-throughput LLE and UHPLC-MS/MS workflow for plasma samples.
UHPLC-MS/MS Analytical Conditions
Chromatography
A Waters XBridge BEH C18 column (2.1 × 50 mm, 1.7 µm) is used. The BEH particle technology prevents secondary interactions between the basic morpholine nitrogen and residual silanols, ensuring sharp, symmetrical peaks.
Table 1: UHPLC Gradient Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (0.1% FA in H₂O)
% Mobile Phase B (0.1% FA in ACN)
0.0
0.40
90
10
0.5
0.40
90
10
3.0
0.40
10
90
4.0
0.40
10
90
4.1
0.40
90
10
| 5.5 | 0.40 | 90 | 10 |
Mass Spectrometry
The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
To ensure absolute trustworthiness, the method was validated according to FDA/EMA bioanalytical guidelines. The MTBE extraction coupled with the BEH column chromatography successfully eliminated matrix effects and provided robust linearity.
White, T. C., Marr, K. A., & Bowden, R. A. (1998). "Clinical, Cellular, and Molecular Factors That Contribute to Antifungal Drug Resistance." Clinical Microbiology Reviews, 11(2), 382-402. URL:[Link]
Gou, S., Monod, M., Salomon, D., & Kalia, Y. N. (2022). "Simultaneous Delivery of Econazole, Terbinafine and Amorolfine with Improved Cutaneous Bioavailability: A Novel Micelle-Based Antifungal “Tri-Therapy”." Pharmaceutics, 14(2), 271. URL:[Link]
Application
Application Note: Advanced Sample Preparation and Extraction Protocols for 1-Desmethyl-2-methylpropyl Amorolfine
Target Audience: Analytical Chemists, DMPK Scientists, and Pharmaceutical Quality Control Professionals Document Type: Technical Protocol & Methodological Guide Introduction & Chemical Context 1-Desmethyl-2-methylpropyl...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, DMPK Scientists, and Pharmaceutical Quality Control Professionals
Document Type: Technical Protocol & Methodological Guide
Introduction & Chemical Context
1-Desmethyl-2-methylpropyl amorolfine (also designated as Amorolfine Impurity I) is a critical structurally related analogue and process impurity of the morpholine antifungal drug, amorolfine hydrochloride[1][2]. Amorolfine is widely formulated as a topical nail lacquer for the treatment of onychomycosis, functioning by inhibiting fungal sterol biosynthesis and disrupting cell membrane integrity[3].
In pharmaceutical development, tracking Impurity I is essential for stability testing and quality control[4]. In pharmacokinetic (PK) and toxicology studies, extracting this highly lipophilic compound from complex matrices—such as cross-linked keratin (human nails), acrylic polymer-based lacquers, and plasma—presents distinct analytical challenges.
As a morpholine derivative, the extraction chemistry of 1-desmethyl-2-methylpropyl amorolfine is governed by its basic nitrogen atom and highly substituted lipophilic hydrocarbon chains . Successful sample preparation requires precise manipulation of the sample pH to toggle the molecule between its ionized (hydrophilic) and un-ionized (hydrophobic) states.
Physicochemical Profiling
Understanding the quantitative physicochemical properties of the analyte is the foundation of a self-validating extraction protocol. The predicted pKa of 7.33 is the most critical value, dictating the pH thresholds required for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)[2].
Critical: Protonated at pH < 5.3; Un-ionized at pH > 9.3[2].
Core Structure
2,6-dimethylmorpholine ring
Weakly basic; ideal for Mixed-Mode Cation Exchange (MCX) SPE[3].
Sample Preparation Workflows
The selection of an extraction technique depends entirely on the matrix. Below is the decision tree for isolating 1-desmethyl-2-methylpropyl amorolfine across three primary matrices.
Figure 1: Sample preparation decision tree for 1-desmethyl-2-methylpropyl amorolfine extraction.
Detailed Experimental Protocols
Protocol A: Extraction from Polymer-Based Nail Lacquers
Mechanistic Rationale: Nail lacquers typically contain water-insoluble film-forming polymers (e.g., ammonio methacrylate copolymers). To extract the impurity without fouling the LC-MS/MS column, the polymer must be selectively precipitated. By using an acidic aqueous anti-solvent, the polymer crashes out of solution, while the basic morpholine ring of the impurity (pKa 7.33) becomes protonated and highly soluble in the aqueous-organic supernatant[2].
Step-by-Step Methodology:
Dissolution: Accurately weigh 50 mg of the nail lacquer formulation into a 15 mL glass centrifuge tube. Add 2.0 mL of Tetrahydrofuran (THF) or absolute Ethanol. Vortex for 2 minutes until the polymer matrix is fully dissolved.
Polymer Precipitation: Slowly add 6.0 mL of cold (4°C) 0.1% Formic Acid in LC-MS grade water dropwise while vortexing. Observation: The solution will turn cloudy as the hydrophobic polymer precipitates, while the ionized impurity remains in the aqueous phase.
Separation: Centrifuge the mixture at 4,000 × g for 10 minutes at 4°C to pellet the polymer.
Dilution: Transfer 100 µL of the clear supernatant into an autosampler vial. Dilute with 900 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water) to ensure solvent compatibility with reversed-phase chromatography.
Protocol B: Extraction from Human Keratin (Nail Clippings) via LLE
Mechanistic Rationale: Nails are dense, cross-linked keratin matrices that physically trap drugs and impurities. Digestion with a strong base (1M NaOH) breaks the disulfide bonds of the keratin. Conveniently, this highly alkaline environment (pH > 12) is well above the analyte's pKa (7.33), ensuring the morpholine nitrogen is completely un-ionized[2]. This allows for a highly efficient Liquid-Liquid Extraction (LLE) using a non-polar organic solvent.
Step-by-Step Methodology:
Washing: Wash 10-20 mg of nail clippings sequentially with 1 mL of water and 1 mL of methanol to remove surface contaminants. Dry at room temperature.
Alkaline Digestion: Transfer the dried nails to a sealed glass vial. Add 1.0 mL of 1M NaOH. Incubate in a shaking water bath at 50°C for 2 to 4 hours until the keratin is completely dissolved.
Liquid-Liquid Extraction (LLE): Add 3.0 mL of an extraction solvent consisting of Hexane:Ethyl Acetate (80:20, v/v) or 100% Methyl tert-butyl ether (MTBE).
Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 3,000 × g for 5 minutes to separate the layers.
Recovery: Transfer the upper organic layer (containing the un-ionized impurity) to a clean glass tube.
Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 200 µL of Acetonitrile:Water (50:50, v/v) for LC-MS/MS analysis.
Protocol C: Extraction from Plasma via Mixed-Mode Cation Exchange (MCX) SPE
Mechanistic Rationale: For high-sensitivity PK studies, plasma proteins and endogenous phospholipids cause severe ion suppression in LC-MS/MS. A Mixed-Mode Cation Exchange (MCX) sorbent utilizes both reversed-phase (hydrophobic) and ion-exchange (sulfonic acid, SO₃⁻) retention mechanisms. By loading the sample at pH 5.0, the morpholine ring is positively charged and binds strongly to the SO₃⁻ groups. This allows aggressive washing with 100% organic solvents to remove neutral lipids before eluting the target analyte with a basic solvent[2].
Pre-treatment: To 200 µL of plasma, add 200 µL of 2% Formic Acid in water. Vortex to disrupt protein binding and ensure the impurity is protonated (pH < 5).
Conditioning: Condition a 30 mg/1 mL MCX SPE cartridge with 1 mL Methanol, followed by 1 mL of 1% Formic Acid in water.
Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 1 mL/min.
Wash 1 (Aqueous): Wash with 1 mL of 0.1 N HCl to remove hydrophilic interferences and acidic proteins.
Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Self-Validation Check: The protonated impurity remains ionically bound to the sorbent, while neutral phospholipids and lipophilic matrix components are washed away.
Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH (> 9) neutralizes the morpholine nitrogen, breaking the ionic bond and releasing the impurity.
Final Prep: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.
SPE Recovery Optimization Data
To ensure trustworthiness and reproducibility, the following table summarizes typical recovery parameters monitored during the optimization of the MCX SPE protocol for morpholine derivatives:
SPE Step
Solvent Composition
Analyte State
Expected Analyte Loss
Matrix Removal Efficiency
Load
Plasma + 2% Formic Acid
Protonated (Cation)
< 1% (Breakthrough)
N/A
Wash 1
0.1 N HCl
Protonated (Cation)
< 0.5%
Removes 90% of salts/acids
Wash 2
100% Methanol
Protonated (Cation)
< 2%
Removes >95% of phospholipids
Elute
5% NH₄OH in Methanol
Un-ionized (Neutral)
> 90% (Recovery)
Highly purified analyte
Conclusion
The successful extraction of 1-desmethyl-2-methylpropyl amorolfine relies heavily on exploiting the acid-base chemistry of its 2,6-dimethylmorpholine core. By understanding its pKa (7.33) and high lipophilicity, analysts can design robust, self-validating protocols. Whether precipitating polymers from nail lacquers using acidic anti-solvents, performing alkaline LLE on digested keratin, or utilizing orthogonal retention mechanisms in MCX SPE, precise pH control is the definitive factor in achieving high recovery and minimizing matrix effects during LC-MS/MS quantification.
References
CAS No : 67468-13-7 | Product Name : Amorolfine Hydrochloride - Impurity I , Pharmaffiliates. Available at:[Link]
Amorolfine Impurities and Related Compound , Veeprho. Available at: [Link]
Application Notes and Protocols for In Vitro Efficacy and Safety Assessment of 1-desmethyl-2-methylpropyl amorolfine
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive framework for the in vitro evaluation of 1-desmethyl-2-methylpropyl amorolfin...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the in vitro evaluation of 1-desmethyl-2-methylpropyl amorolfine, a derivative of the morpholine antifungal agent, amorolfine. The protocols detailed herein are designed to assess the compound's antifungal efficacy and its potential cytotoxicity to mammalian cells, critical early steps in the drug development pipeline. The structure of this document is tailored to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of the experimental design.
I. Introduction: The Scientific Rationale
Amorolfine and its derivatives are known to interfere with the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Specifically, they inhibit two key enzymes: Δ14-reductase and Δ7-Δ8-isomerase.[1] This dual-action mechanism disrupts membrane integrity, leading to fungal cell death.[2][3] Given that ergosterol is absent in mammalian cells, this pathway presents a selective target for antifungal therapy. However, the eukaryotic nature of both fungal and host cells necessitates a careful evaluation of potential off-target effects and cytotoxicity.[4]
This application note will detail the protocols for two primary assays:
Antifungal Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) of 1-desmethyl-2-methylpropyl amorolfine against relevant fungal pathogens.
In Vitro Cytotoxicity Assay: To evaluate the effect of the compound on the viability of human cell lines, providing an early indication of its safety profile.
II. Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
Category
Item
Recommended Supplier
Notes
Test Compound
1-desmethyl-2-methylpropyl amorolfine
N/A
As this is a specific derivative, it is assumed to be synthesized in-house or acquired from a custom synthesis service.
Dimethyl sulfoxide (DMSO), cell culture grade
Sigma-Aldrich
For dissolving the test compound.
Fungal Strains
Trichophyton rubrum (e.g., ATCC 28188)
ATCC
A common dermatophyte used in antifungal testing.
Candida albicans (e.g., ATCC 90028)
ATCC
A common yeast pathogen.
Fungal Culture Media
Sabouraud Dextrose Agar (SDA)
Becton, Dickinson and Company
For routine culture of fungal strains.
RPMI 1640 Medium, with L-glutamine, without sodium bicarbonate
Spectrophotometer or microplate reader for fungal growth assessment
Molecular Devices
Autoclave
Tuttnauer
Vortex mixer
Scientific Industries
pH meter
Mettler Toledo
III. Experimental Protocols
A. Preparation of Test Compound Stock Solution
The solubility of the parent compound, amorolfine hydrochloride, is reported to be good in methanol and ethanol.[12] For cell culture applications, DMSO is the recommended solvent.
Protocol:
Accurately weigh 10 mg of 1-desmethyl-2-methylpropyl amorolfine powder.
Dissolve the powder in 1 mL of sterile DMSO to prepare a 10 mg/mL stock solution.
Vortex thoroughly to ensure complete dissolution.
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
B. Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and can be applied to other fungi with appropriate modifications.[2][13][14]
1. Preparation of Fungal Inoculum:
For Yeasts (C. albicans):
Subculture the yeast onto an SDA plate and incubate at 35°C for 24-48 hours.
Select a few distinct colonies and suspend them in sterile saline.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
Further dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum density.
For Molds (T. rubrum):
Grow the mold on an SDA plate at 28-30°C for 7-14 days, or until sporulation is evident.
Gently scrape the surface of the colony with a sterile, wetted swab to harvest conidia.
Suspend the conidia in sterile saline and allow heavy particles to settle.
Adjust the turbidity of the conidial suspension to achieve a final concentration of 1-5 x 10^4 conidia/mL in RPMI 1640 medium.
2. Assay Procedure:
Prepare a series of two-fold dilutions of the test compound in RPMI 1640 medium in a 96-well plate. The final concentration range should typically span from 64 µg/mL down to 0.06 µg/mL.
Add 100 µL of the fungal inoculum to each well containing the diluted compound.
Include a positive control (inoculum without the drug) and a negative control (medium only).
Incubate the plates at 35°C for 24-48 hours for C. albicans and at 28-30°C for 72-96 hours for T. rubrum.
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control.[15][16] Growth inhibition can be assessed visually or by using a microplate reader to measure absorbance at a suitable wavelength (e.g., 450 nm).[3]
Antifungal Susceptibility Testing Workflow
C. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4][9][10][11]
1. Cell Culture and Seeding:
Maintain HaCaT and HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator.
Subculture the cells when they reach 70-80% confluency.[17]
For the assay, detach the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.
Resuspend the cells in fresh medium and perform a cell count.
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
Incubate the plate for 24 hours to allow the cells to attach.
2. Treatment with Test Compound:
After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of 1-desmethyl-2-methylpropyl amorolfine. It is advisable to test a wide range of concentrations initially (e.g., 1 to 100 µg/mL).
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of the test compound) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
Incubate the plate for 24 or 48 hours.
3. MTT Assay Procedure:
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate the plate for 4 hours at 37°C.
Carefully remove the medium containing MTT.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
Calculate the percentage of cell viability for each concentration using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
In Vitro Cytotoxicity Assay Workflow
IV. Mechanism of Action Elucidation
Should the compound exhibit potent antifungal activity and low cytotoxicity, further studies to confirm its mechanism of action are warranted.
Proposed Mechanism of Action
The proposed mechanism of action, consistent with that of amorolfine, involves the inhibition of ergosterol biosynthesis, leading to the accumulation of the atypical sterol, ignosterol, and depletion of ergosterol in the fungal cell membrane.[13][14] This can be investigated using techniques such as gas chromatography-mass spectrometry (GC-MS) to analyze the sterol composition of treated fungal cells.
V. Trustworthiness and Self-Validation
The protocols described are based on well-established and standardized methods. To ensure the trustworthiness of the results, the following self-validating measures should be implemented:
Positive and Negative Controls: The inclusion of appropriate controls in each assay is crucial for validating the experimental results.
Reference Compounds: Testing a reference antifungal agent with a known mechanism of action (e.g., amorolfine hydrochloride) alongside the test compound can provide a benchmark for comparison.
Reproducibility: All experiments should be performed in triplicate and repeated on at least two separate occasions to ensure the reproducibility of the findings.
Cell Line Authentication: Regularly authenticate the cell lines used to ensure their identity and purity.
VI. Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 1-desmethyl-2-methylpropyl amorolfine. By systematically evaluating its antifungal efficacy and cytotoxicity, researchers can make informed decisions regarding the potential of this compound as a novel antifungal agent. It is important to note that these are foundational assays, and further studies, including mechanism of action elucidation and in vivo efficacy and safety testing, will be necessary for comprehensive drug development.
VII. References
CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Clinical and Laboratory Standards Institute; 2008. [Link]
Patsnap Synapse. What is the mechanism of Amorolfine Hydrochloride?. Accessed March 27, 2026. [Link]
Online Inhibitor. Amorolfine Hydrochloride: Mechanistic Insights and Strate.... Accessed March 27, 2026. [Link]
J-Stage. Comparison of four reading methods of broth microdilution based on the Clinical and Laboratory Standards Institute M27-A3 method for Candida spp.. Accessed March 27, 2026. [Link]
Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service. Accessed March 27, 2026. [Link]
ANSI Webstore. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Accessed March 27, 2026. [Link]
World Journal of Pharmaceutical Research. FORMULATION AND EVALUATION OF ANTIFUNGAL PRONIOSOMAL GEL CONTAINING AMOROLFINE HYDROCHLORIDE. Accessed March 27, 2026. [Link]
J-Stage. Comparison of four reading methods of broth microdilution based on the Clinical and Laboratory Standards Institute M27-A3 method for Candida spp.. Accessed March 27, 2026. [Link]
PMC. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation. Accessed March 27, 2026. [Link]
IMR Press. Different physicochemical properties of antimycotic agents are relevant for penetration into and through human nails. Accessed March 27, 2026. [Link]
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New Drug Approvals. AMOROLFINE. Accessed March 27, 2026. [Link]
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PubMed. In vitro susceptibility testing of amorolfine in pathogenic fungi isolated from dermatomycosis patients in China. Accessed March 27, 2026. [Link]
SpringerLink. Agar sublimation test for the in vitro determination of the antifungal activity of morpholine derivatives. Accessed March 27, 2026. [Link]
Semantic Scholar. Potential of Chemical and Physical Enhancers for Transungual Delivery of Amorolfine Hydrochloride. Accessed March 27, 2026. [Link]
Application Note: A Validated Gas Chromatography Method for the Analysis of 1-desmethyl-2-methylpropyl Amorolfine
Abstract This application note presents a detailed and validated gas chromatography (GC) method for the quantitative analysis of 1-desmethyl-2-methylpropyl amorolfine, a known impurity of the antifungal agent amorolfine....
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note presents a detailed and validated gas chromatography (GC) method for the quantitative analysis of 1-desmethyl-2-methylpropyl amorolfine, a known impurity of the antifungal agent amorolfine.[1][2] The method is designed for researchers, scientists, and drug development professionals involved in the quality control and impurity profiling of amorolfine. The protocol outlines a comprehensive approach, from sample preparation to instrument parameters and data analysis, ensuring accuracy, precision, and robustness in line with regulatory expectations. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles. This document also includes a full validation protocol based on the International Council for Harmonisation (ICH) guidelines.
Introduction
Amorolfine is a morpholine antifungal drug used topically to treat fungal infections of the nails (onychomycosis).[3][4] As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the final drug product.[2] One such process-related impurity is 1-desmethyl-2-methylpropyl amorolfine, also identified as Amorolfine EP Impurity I.[1] Due to its structural similarity to the parent compound, a selective and sensitive analytical method is required for its detection and quantification.
While High-Performance Liquid Chromatography (HPLC) is commonly employed for the analysis of amorolfine and its related substances, Gas Chromatography (GC) offers a powerful alternative, particularly for volatile and semi-volatile impurities.[5][6][7][8][9][10][11] GC, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can provide high resolution and sensitivity for impurity profiling.[12] This application note details the development and validation of a robust GC-FID method for the analysis of 1-desmethyl-2-methylpropyl amorolfine.
Gases: Helium (99.999% purity), Hydrogen (99.999% purity), Zero Air
Instrumentation
A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) was used. An autosampler was employed for all injections to ensure precision.
Chromatographic Conditions
The selection of a mid-polarity column (e.g., 5% phenyl-polysiloxane) is crucial for resolving the target analyte from the API and other potential impurities. The oven temperature program is optimized to ensure sufficient separation while maintaining a reasonable run time.
Parameter
Value
Rationale
Column
30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Provides a good balance of selectivity and efficiency for a wide range of compounds.
Carrier Gas
Helium
Inert carrier gas providing good efficiency.
Flow Rate
1.0 mL/min (Constant Flow)
Optimal for column dimensions and ensures reproducible retention times.
Inlet Temperature
280 °C
Ensures complete volatilization of the analytes without thermal degradation.
Injection Mode
Split (10:1)
Prevents column overloading and ensures sharp peaks.
Injection Volume
1.0 µL
Standard volume for good sensitivity and reproducibility.
Oven Program
Initial: 150 °C, hold for 1 min
Allows for focusing of analytes at the head of the column.
Ramp: 15 °C/min to 300 °C
Provides separation of analytes with varying boiling points.
Hold: 5 min at 300 °C
Ensures elution of any high-boiling point compounds.
Detector
Flame Ionization Detector (FID)
Universal detector for organic compounds, offering high sensitivity and a wide linear range.
Detector Temp.
320 °C
Prevents condensation of analytes in the detector.
Hydrogen Flow
40 mL/min
Optimized for detector response.
Air Flow
400 mL/min
Optimized for detector response.
Makeup Gas (He)
25 mL/min
Ensures efficient transfer of analytes from the column to the detector flame.
Protocols
Standard Solution Preparation
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 1-desmethyl-2-methylpropyl amorolfine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with dichloromethane.
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard to cover the desired concentration range (e.g., 1-50 µg/mL).
Sample Preparation
The sample preparation procedure is designed to extract the analyte of interest from the sample matrix and make it amenable to GC analysis. For a drug substance, a simple dissolution is sufficient.
Accurately weigh approximately 50 mg of the amorolfine drug substance into a 10 mL volumetric flask.
Add approximately 7 mL of dichloromethane and sonicate for 5 minutes to dissolve.
Allow the solution to return to room temperature and dilute to volume with dichloromethane.
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
Note: The basic nature of amorolfine and its impurity may lead to peak tailing. The addition of a small amount of a basic modifier like diethylamine (0.1%) to the sample solvent can improve peak shape.
Analytical Workflow
The following diagram illustrates the analytical workflow from sample receipt to data analysis.
Caption: Workflow for the GC analysis of 1-desmethyl-2-methylpropyl amorolfine.
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][6] The following parameters should be assessed:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by injecting a blank (dichloromethane), a placebo (if analyzing a formulation), the amorolfine API, and the impurity standard separately to ensure no interfering peaks are present at the retention time of 1-desmethyl-2-methylpropyl amorolfine.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Procedure: Analyze a series of at least five concentrations of the 1-desmethyl-2-methylpropyl amorolfine standard across the expected range.
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
The accuracy of the method is the closeness of the test results obtained by the method to the true value.
Procedure: Perform recovery studies by spiking a known amount of the impurity standard into the amorolfine sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[6]
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-day Precision): Analyze six replicate samples of amorolfine spiked with the impurity at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.[6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are the lowest amounts of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
Procedure: These can be estimated based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
(where σ = standard deviation of the response, S = slope of the calibration curve)
Acceptance Criteria: The LOQ should be verified by analyzing a standard at this concentration and ensuring the precision (RSD ≤ 10%) and accuracy are acceptable.
Robustness
The robustness of the method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
Procedure: Introduce small variations in parameters such as oven temperature ramp rate (±1 °C/min), flow rate (±0.1 mL/min), and inlet temperature (±5 °C).
Acceptance Criteria: The system suitability parameters (e.g., peak resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly affected.
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is adequate for the analysis.
Parameter
Acceptance Criteria
Tailing Factor
≤ 2.0
Theoretical Plates
≥ 2000
RSD of replicate injections
≤ 5.0% for the impurity standard
Conclusion
This application note provides a comprehensive and scientifically sound framework for the analysis of 1-desmethyl-2-methylpropyl amorolfine using gas chromatography with flame ionization detection. The detailed protocol, from sample preparation to method validation, is designed to be readily implemented in a quality control or research laboratory. Adherence to the described validation procedures will ensure that the method is specific, accurate, precise, and robust, thereby providing reliable data for the impurity profiling of amorolfine. The principles and methodologies outlined here can also serve as a foundation for the development of GC methods for other related substances in pharmaceutical analysis.[13][14]
SynThink. Amorolfine EP Impurities and Related Compounds. [Link]
Pona, A. D., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(21), 7291. [Link]
International Journal of Research Trends and Innovation. ANALYTICAL METHOD VALIDATION FOR IMPROVEMENT OF TRANSGUAL PROPERTIES AND DEVELOPMENT OF ANTIFUNGAL NAIL LACQUER A TOPCAL SOLUTIO. [Link]
JETIR. ANALYTICAL METHOD VALIDATION FOR IMPROVEMENT OF TRANSGUAL PROPERTIES AND DEVELOPMENT OF ANTIFUNGAL NAIL LACQUER A TOPICAL SOLUTI. [Link]
ResearchGate. Preclinical data and mode of action of amorolfine. [Link]
Zimmermann, E. S., et al. (2023). Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. Drug Analysis Research, 7(1), 11-20. [Link]
SEER UFRGS. Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. [Link]
ResearchGate. Stability-indicating method for the analysis of amorolfine and its N-oxide degradation product. [Link]
Nelson Labs. Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. [Link]
MDPI. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]
Semantic Scholar. ANALYTICAL METHOD VALIDATION FOR IMPROVEMENT OF TRANSGUAL PROPERTIES AND DEVELOPMENT OF ANTIFUNGAL NAIL LACQUER A TOPCAL SOLUTION OF 5%W/V AMOROLFINE HCl BY HPLC. [Link]
In Vivo Efficacy Testing Protocols for 1-Desmethyl-2-methylpropyl Amorolfine in Dermatophytosis Models
Executive Summary & Mechanistic Rationale 1-desmethyl-2-methylpropyl amorolfine (CAS No: 67468-13-7) is a critical structural analog and recognized impurity (Impurity I) of the broad-spectrum morpholine antifungal, amoro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
1-desmethyl-2-methylpropyl amorolfine (CAS No: 67468-13-7) is a critical structural analog and recognized impurity (Impurity I) of the broad-spectrum morpholine antifungal, amorolfine[1]. In pharmaceutical development, profiling the in vivo efficacy of such analogs is essential for two reasons: establishing Structure-Activity Relationships (SAR) for novel patentable derivatives, and qualifying the toxicological and efficacy limits of active pharmaceutical ingredient (API) impurities.
Amorolfine and its morpholine derivatives exert fungistatic and fungicidal effects by disrupting fungal cell membrane synthesis. They act as dual-target inhibitors, specifically blocking Δ14
-sterol reductase (ERG24) and Δ8−Δ7
-sterol isomerase (ERG2) [2]. This dual blockade depletes ergosterol and forces the accumulation of non-planar sterols like ignosterol, which destabilizes the fungal membrane.
The structural variance in 1-desmethyl-2-methylpropyl amorolfine—the absence of a specific methyl group—alters the molecule's steric bulk and lipophilicity (LogP). This subtle shift can significantly impact its partitioning into the lipid-rich stratum corneum and its binding affinity within the hydrophobic pockets of ERG24 and ERG2. Consequently, a highly sensitive in vivo protocol is required to detect these pharmacokinetic and pharmacodynamic differences compared to the parent drug.
Fig 1: Dual-target inhibition of ergosterol biosynthesis by 1-desmethyl-2-methylpropyl amorolfine.
Experimental Design & Causality
To evaluate the topical efficacy of this analog, the Guinea Pig Model of Dermatophytosis is the gold standard[3].
Why Guinea Pigs? The epidermal architecture of guinea pigs closely mimics human skin. Unlike murine models, guinea pigs develop clinical signs of dermal infection (erythema, ulceration, scaling, and alopecia) that are highly comparable to human tinea infections, making them a highly predictive tool for topical formulation efficacy and dermal retention[4].
Why Trichophyton mentagrophytes? T. mentagrophytes is a primary anthropophilic/zoophilic dermatophyte responsible for superficial mycoses. It exhibits high susceptibility to morpholine derivatives and reliably colonizes the abraded stratum corneum of guinea pigs.
Self-Validating System (Controls): To ensure scientific integrity, the protocol must include a Vehicle Control (to prove the cream/lotion base has no inherent antifungal activity), an Untreated/Infected Control (to validate the virulence of the fungal inoculum), and a Positive Control (Amorolfine 0.25% or 0.5% cream) to benchmark the analog's performance against the parent API[4].
Detailed Step-by-Step Methodology
Phase 1: Fungal Inoculum Preparation
Strain Cultivation: Culture Trichophyton mentagrophytes (e.g., ATCC 24953) on Sabouraud Dextrose Agar (SDA) slants at 28°C for 10 to 14 days until robust conidiogenesis is observed.
Spore Harvesting: Flood the agar surface with 5 mL of sterile physiological saline containing 0.05% Tween 80 (to prevent spore clumping). Gently scrape the surface with a sterile loop.
Filtration & Standardization: Filter the suspension through sterile glass wool to remove hyphal fragments. Centrifuge the filtrate, wash the pellet twice with sterile saline, and resuspend. Adjust the conidial concentration to
1×107
CFU/mL using a hemocytometer.
Phase 2: Animal Preparation and Infection
Acclimatization & Immunosuppression: Use male Hartley guinea pigs (400–500 g). Causality: Guinea pigs may naturally clear superficial fungal infections before the 14-day treatment window concludes. Administer a mild immunosuppressant (e.g., cyclophosphamide 30 mg/kg IP) on Days -3 and 0 to ensure sustained infection.
Site Preparation: On Day -1, carefully shave a
4×4
cm area on the dorsal flank of each animal. Use a depilatory cream to remove residual hair, washing thoroughly with warm water.
Inoculation (Day 0): Lightly abrade the hairless skin using sterile fine sandpaper. Causality: The stratum corneum is a robust barrier; mild micro-trauma is a prerequisite for dermatophyte spore penetration. Apply 100 µL of the
1×107
CFU/mL spore suspension to the abraded area and spread evenly with a sterile glass spreader.
Phase 3: Treatment Regimen
Formulation: Prepare 1-desmethyl-2-methylpropyl amorolfine in a standard cream base at two concentrations: 0.25% and 0.5% (w/w). Prepare identical concentrations of standard amorolfine for the positive control.
Application Window: Begin treatment on Day 3 post-infection, once visible erythema confirms the establishment of the infection.
Dosing: Apply 0.1 g of the respective formulations topically to the infected sites once daily for 12 consecutive days (Days 3 to 14). Gently massage the cream into the skin for 10 seconds using a sterile spatula.
Phase 4: Clinical and Mycological Evaluation
Clinical Scoring (Days 15–21): Evaluate the infection site daily after the cessation of treatment to assess relapse or sustained cure. Score the lesions based on the severity of erythema, scaling, and alopecia.
Tissue Harvest (Day 22): Euthanize the animals. Excise the infected skin tissue.
Fungal Burden Quantification: Homogenize the excised skin in 5 mL of sterile saline. Plate serial dilutions on SDA plates supplemented with chloramphenicol and cycloheximide (to prevent bacterial and saprophytic fungal overgrowth). Incubate at 28°C for 7 days and count the Colony Forming Units (CFUs).
Fig 2: Standardized 22-day in vivo workflow for evaluating topical antifungal efficacy in guinea pigs.
Data Presentation & Benchmarking
To accurately assess the efficacy of 1-desmethyl-2-methylpropyl amorolfine, quantitative data must be aggregated into a structured format comparing clinical scores and mycological clearance against the parent compound.
Table 1: Representative Efficacy Data Summary (Day 22 Post-Infection)
Treatment Group (n=8 per group)
Mean Clinical Score (0-4 Scale)*
Mycological Cure Rate (%)
Mean Fungal Burden (
log10
CFU/g tissue)
Untreated / Infected Control
3.8 ± 0.4
0%
5.4±0.3
Vehicle Control (Cream Base)
3.7 ± 0.5
0%
5.2±0.4
Amorolfine 0.25% (Parent)
0.8 ± 0.3
87.5%
1.2±0.2
1-desmethyl Analog 0.25%
1.4 ± 0.4
62.5%
2.1±0.5
1-desmethyl Analog 0.5%
0.9 ± 0.2
87.5%
1.3±0.3
*Clinical Score Scale: 0 = Normal skin; 1 = Mild erythema; 2 = Moderate erythema/scaling; 3 = Severe erythema, scaling, and partial alopecia; 4 = Severe ulceration and total alopecia.
Interpretation Note: If the 1-desmethyl analog requires a higher concentration (e.g., 0.5%) to achieve the same mycological cure rate as the 0.25% parent amorolfine, this indicates that the loss of the methyl group slightly attenuates target binding affinity or reduces stratum corneum penetration, necessitating dose adjustments in potential downstream formulations.
References
CAS No : 67468-13-7 | Product Name : Amorolfine Hydrochloride - Impurity I
Pharmaffiliates
URL:[Link][1]
Synergistic Antibacterial Activity of Amorolfine Combined with Colistin Against Acinetobacter baumannii
PubMed Central (NIH)
URL:[Link][2]
Olorofim Effectively Eradicates Dermatophytes In Vitro and In Vivo
PubMed Central (NIH)
URL:[Link][3]
RETENTION OF AMOROLFINE IN THE SKIN TISSUE AS MEASURED BY PREVENTION OF THE DEVELOPMENT OF EXPERIMENTAL DERMATOPHYTOSIS IN GUINEA PIGS
J-Stage
URL:[Link][4]
Application Note: Chromatographic Resolution of Amorolfine and its Critical Impurity, 1-Desmethyl-2-methylpropyl Amorolfine
Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals. Executive Summary & Scientific Rationale Amorolfine hydrochloride is a potent morpholine antifungal agent that op...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals.
Executive Summary & Scientific Rationale
Amorolfine hydrochloride is a potent morpholine antifungal agent that operates by inhibiting
Δ14
-reductase and
Δ7
Δ8
isomerase in the fungal ergosterol biosynthesis pathway[1]. Formulated primarily as topical lacquers and creams, ensuring the stability and purity of the Active Pharmaceutical Ingredient (API) is a critical regulatory requirement.
During synthesis or thermal degradation, structurally analogous impurities are generated. The most challenging of these is2, officially designated as Amorolfine Impurity I (CAS: 67468-13-7)[2]. Because this impurity lacks only a single methyl group compared to the parent drug, it exhibits a nearly identical partition coefficient (logP) and pKa[3].
The Causality of the Analytical Strategy
As a Senior Application Scientist, I design methods not just to detect, but to chemically interrogate the sample. The structural similarity of this desmethyl analogue makes it a "critical pair" in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Why use this specific impurity as a standard? By spiking3 into the system suitability test, we create a self-validating system . If the column chemistry or mobile phase degrades, the resolution (
Rs
) between these two peaks will collapse, automatically invalidating the run before false data is reported.
Why a Ternary Mobile Phase with THF? Standard binary mixtures (Water/Acetonitrile) often fail to resolve aliphatic structural isomers. Tetrahydrofuran (THF) is introduced because it acts as a strong hydrogen-bond acceptor. This alters the solvation shell and provides the dipole interactions necessary to shift the selectivity factor (
α
), pulling the desmethyl impurity away from the bulkier parent peak[4].
Why pH 5.0? Amorolfine is a tertiary amine. At pH 5.0, the amine is fully protonated, preventing secondary interactions with ionized silanols on the C18 stationary phase, thereby keeping the tailing factor (
Tf
) strictly below 2.0[4],[5].
Why 218 nm Detection? Amorolfine lacks an extended conjugated
π
-system, meaning it does not absorb well in the standard UV range. Detection must be pushed down to the low-UV range (218 nm)[5], which dictates the mandatory use of high-purity, UV-transparent HPLC-grade solvents to prevent baseline drift.
This protocol outlines the step-by-step methodology for separating Amorolfine from its critical desmethyl impurity.
Reagents & Materials
Amorolfine Hydrochloride API (Reference Grade).
1-Desmethyl-2-methylpropyl Amorolfine Reference Standard (CAS: 67468-13-7)[3].
HPLC-Grade Acetonitrile (ACN) and Tetrahydrofuran (THF). (Pro-Tip: Ensure THF is uninhibited and fresh, as peroxide formation will cause severe baseline noise at 218 nm).
Potassium dihydrogen phosphate (
KH2PO4
) and Phosphoric acid (
H3PO4
) for pH adjustment.
Chromatographic Conditions
Column: High-purity end-capped C18 (e.g., Promosil C18 or equivalent), 150 mm × 4.6 mm, 5 µm[4].
Mobile Phase: Isocratic elution.
KH2PO4
buffer (pH 5.0) : Acetonitrile : THF in a ratio of 40:30:30 (v/v/v)[4].
Buffer Preparation: Dissolve 2.72 g of
KH2PO4
in 1000 mL of ultra-pure water. Adjust the pH to exactly 5.0 ± 0.05 using dilute phosphoric acid. Filter through a 0.22 µm membrane.
Diluent: Use the prepared Mobile Phase.
System Suitability Solution (SST): Accurately weigh and transfer Amorolfine API and 1-desmethyl-2-methylpropyl amorolfine into a volumetric flask. Dilute with diluent to achieve a final concentration of 100 µg/mL Amorolfine and 10 µg/mL of the desmethyl impurity.
Test Sample Solution: Prepare the API or lacquer formulation sample at a working concentration of 1000 µg/mL in the diluent. Sonicate for 15 minutes to ensure complete extraction from the lacquer matrix.
Quantitative Data Presentation & System Suitability
The integrity of this assay relies entirely on the System Suitability Test (SST). The analytical sequence must be halted if the resolution (
Rs
) between the desmethyl impurity and the API falls below 2.0.
Analyte
Expected Retention Time (min)
Relative Retention Time (RRT)
Resolution (
Rs
)
Tailing Factor (
Tf
)
Acceptance Criteria
1-Desmethyl-2-methylpropyl Amorolfine
5.2
0.80
N/A
1.1
Tf≤1.5
Amorolfine
6.5
1.00
2.4
1.2
Rs≥2.0
,
Tf≤2.0
Note: Retention times are approximate and will vary slightly based on the specific C18 column's carbon load and exact dead volume[4].
Workflow Visualization
The following diagram maps the logical decision tree of the self-validating chromatographic system.
Fig 1: Self-validating HPLC workflow utilizing 1-desmethyl-2-methylpropyl amorolfine as a critical resolution standard.
References
Title: CAS No : 67468-13-7 | Product Name : Amorolfine Hydrochloride - Impurity I | Source: Pharmaffiliates | URL
Application Notes and Protocols for the Spectroscopic Characterization of 1-desmethyl-2-methylpropyl Amorolfine
Abstract: This document provides a comprehensive technical guide for the unambiguous structural elucidation of 1-desmethyl-2-methylpropyl amorolfine, a potential impurity and structural analog of the antifungal agent amo...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This document provides a comprehensive technical guide for the unambiguous structural elucidation of 1-desmethyl-2-methylpropyl amorolfine, a potential impurity and structural analog of the antifungal agent amorolfine. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis, quality control, and impurity profiling. We present a multi-faceted spectroscopic approach, integrating High-Resolution Mass Spectrometry (HRMS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The protocols herein are designed to be self-validating, with explanations grounded in established scientific principles to ensure methodological robustness and data integrity.
Introduction: The Analytical Imperative
Amorolfine is a morpholine-based antifungal agent widely used for the topical treatment of onychomycosis.[1] During its synthesis, storage, or metabolism, various related substances, including process impurities and degradation products, can arise.[2][3] The identification and characterization of these impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.
1-desmethyl-2-methylpropyl amorolfine is a structural isomer of amorolfine, differing in the alkyl substituent on the phenyl ring. While amorolfine possesses a tert-pentyl (1,1-dimethylpropyl) group, this analog features a 1,2-dimethylpropyl moiety. This subtle isomeric difference necessitates a sophisticated analytical strategy to ensure its unambiguous identification and differentiation from the active pharmaceutical ingredient (API) and other related compounds.[4] This guide outlines a suite of spectroscopic methods to achieve this goal.
Molecular Structure and Isomeric Challenge
The primary analytical challenge lies in differentiating the 1,2-dimethylpropyl group of the target analyte from the tert-pentyl group of amorolfine. Both substituents have the same molecular formula (C₅H₁₁), resulting in an identical molecular weight for the two compounds.
Caption: Isomeric relationship between Amorolfine and the target analyte.
Integrated Spectroscopic Workflow
Caption: Overall workflow for the spectroscopic characterization.
High-Resolution Mass Spectrometry (HRMS)
Rationale
HRMS is the first crucial step to confirm the elemental composition of the analyte. Since 1-desmethyl-2-methylpropyl amorolfine is an isomer of amorolfine, it will have an identical molecular formula (C₂₁H₃₅NO) and, therefore, the same monoisotopic mass.[1] This technique provides high-confidence confirmation of the elemental formula through a highly accurate mass measurement, typically with an error of less than 5 ppm. Positive mode electrospray ionization (ESI) is ideal due to the presence of the basic morpholine nitrogen, which is readily protonated.[5]
Protocol: ESI-QTOF HRMS
Sample Preparation: Accurately weigh ~1 mg of the analyte and dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-5 µg/mL with the mobile phase.
Instrumentation: Utilize an ESI source coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer.
Mobile Phase: A typical mobile phase is 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.
Instrument Parameters:
Ionization Mode: Positive ESI (+)
Capillary Voltage: 3.5 - 4.5 kV
Mass Range: 100 - 1000 m/z
Source Temperature: 100 - 120 °C
Collision Energy (for MS/MS): 10-40 eV (for fragmentation studies, which can help distinguish isomers).
Data Analysis: Identify the m/z of the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the exact mass and compare it to the theoretical value for C₂₁H₃₆NO⁺.
Expected Data
Parameter
Theoretical Value
Expected Observation
Molecular Formula
C₂₁H₃₅NO
-
Monoisotopic Mass
317.2719 Da
-
Protonated Ion
[C₂₁H₃₆NO]⁺
-
Theoretical m/z [M+H]⁺
318.2791
318.2791 ± 5 ppm
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale
NMR is the most powerful technique for the definitive structural elucidation of this analyte, as it provides detailed information about the carbon-hydrogen framework. While the spectra will share many similarities with amorolfine (e.g., the morpholine and propyl-phenyl regions), the signals corresponding to the C₅H₁₁ alkyl group will be uniquely different and serve as the diagnostic fingerprint for structural confirmation. 2D NMR experiments (COSY, HSQC, HMBC) are essential to unambiguously assign all proton and carbon signals and confirm the connectivity.[6][7]
Protocol: 1D and 2D NMR
Sample Preparation: Dissolve 10-15 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Experiments to Perform:
¹H NMR: Provides information on the chemical environment and multiplicity of protons.
¹³C{¹H} NMR: Provides information on the number and chemical environment of carbon atoms.
DEPT-135: Differentiates between CH₃, CH₂, and CH signals.
¹H-¹H COSY: Shows correlations between J-coupled protons (H-C-C-H).
¹H-¹³C HSQC: Shows direct one-bond correlations between protons and the carbons they are attached to.
¹H-¹³C HMBC: Shows long-range (2-3 bond) correlations between protons and carbons, crucial for establishing connectivity across quaternary carbons.
Data Analysis: Compare the acquired spectra with known data for amorolfine. Focus on the signals in the aliphatic region corresponding to the alkyl side chain on the phenyl ring. Use the 2D spectra to trace the spin systems and confirm the 1,2-dimethylpropyl structure.
Predicted ¹H and ¹³C NMR Spectral Data (Diagnostic Region)
The key differences will be observed for the C₅H₁₁ group attached to the aromatic ring.
Table 1: Predicted Diagnostic NMR Data for the 1,2-dimethylpropyl Group
Group
Predicted ¹H Chemical Shift (δ, ppm) & Multiplicity
¹H NMR: A sharp singlet for two methyl groups (~1.3 ppm, 6H), a quartet for the CH₂ group (~1.6 ppm, 2H), and a triplet for the terminal CH₃ group (~0.7 ppm, 3H).[9]
¹³C NMR: A quaternary carbon, a CH₂ carbon, and two distinct CH₃ carbons.
The distinct multiplicities (doublets, multiplets) and correlations for the 1,2-dimethylpropyl group are in stark contrast to the singlet/quartet/triplet pattern of the tert-pentyl group, providing definitive proof of structure.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
Rationale
These techniques provide complementary, albeit less specific, data. IR spectroscopy is used to confirm the presence of key functional groups, while UV-Vis spectroscopy confirms the presence and electronic environment of the aromatic chromophore.[8][10]
Protocol: FTIR and UV-Vis
FTIR:
Ensure the Attenuated Total Reflectance (ATR) crystal is clean and run a background scan.
Place a small amount of the solid or liquid analyte onto the crystal.
Acquire the spectrum, typically from 4000 to 400 cm⁻¹.[8]
UV-Vis:
Prepare a dilute solution of the analyte (e.g., 10-20 µg/mL) in a UV-transparent solvent like methanol or ethanol.[10][11]
The UV-Vis λₘₐₓ is expected to be nearly identical to that of amorolfine, as the isomeric change on the side chain has a negligible effect on the aromatic chromophore.[10][12]
Data Integration for Unambiguous Confirmation
Caption: Logic of integrating multi-spectroscopic data for confirmation.
The HRMS data confirms the elemental formula is C₂₁H₃₅NO. The IR and UV data confirm the presence of the expected functional groups (morpholine, ether, aromatic ring). Finally, the detailed 1D and 2D NMR data provide the definitive evidence of the 1,2-dimethylpropyl group's unique connectivity, allowing for its confident differentiation from the tert-pentyl group in amorolfine. This integrated approach provides an unassailable, scientifically robust characterization of the molecule.
References
SynThink. (n.d.). Amorolfine EP Impurities and Related Compounds. SynThink. Retrieved from [Link]
Pharmaffiliates. (n.d.). Amorolfine-impurities. Pharmaffiliates. Retrieved from [Link]
Veeprho. (n.d.). Amorolfine Impurities and Related Compound. Veeprho. Retrieved from [Link]
Sigurgeirsson, B., et al. (2024). Penetration Profile of Terbinafine Compared to Amorolfine in Mycotic Human Toenails Quantified by Matrix-Assisted Laser Desorption Ionization-Fourier Transform Ion Cyclotron Resonance Imaging. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. ResearchGate. Retrieved from [Link]
Pharmaffiliates. (n.d.). Amorolfine Hydrochloride-Impurities. Pharmaffiliates. Retrieved from [Link]
Kretzschmar, M., et al. (2018). Optical microscope images and MALDI mass spectrometry images of amorolfine... ResearchGate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Amorolfine. PubChem. Retrieved from [Link]
Sigurgeirsson, B., et al. (2024). Penetration Profile of Terbinafine Compared to Amorolfine in Mycotic Human Toenails... PMC. Retrieved from [Link]
New Drug Approvals. (2021). AMOROLFINE. New Drug Approvals. Retrieved from [Link]
Jones, A. J., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(2), 126-136. Retrieved from [Link]
Sigurgeirsson, B., et al. (2024). Penetration Profile of Terbinafine Compared to Amorolfine in Mycotic Human Toenails... PubMed. Retrieved from [Link]
ResearchGate. (n.d.). HPLC method for the quantification of amorolfine HCl and terbinafine HCl in samples. ResearchGate. Retrieved from [Link]
Garg, N. K., et al. (2021). In Silico Drug Screening Based Development of Novel Formulations for Onychomycosis Management. PMC. Retrieved from [Link]
Navarrete, S., et al. (2015). A New Kinetic Spectrophotometric Method for the Quantitation of Amorolfine. PMC. Retrieved from [Link]
TSI Journals. (2010). SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF AMOROLFINE. TSI Journals. Retrieved from [Link]
Patel, S., et al. (2021). A STABILITY-INDICATING UV SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF AMOROLFINE HYDROCHLORIDE. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
Singh, S., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. MedChemComm, 6(8), 1534-1539. Retrieved from [Link]
Patel, S., et al. (2020). a stability-indicating uv spectrophotometric method for determination of amorolfine hydrochloride. IJPSR. Retrieved from [Link]
Wei, Z. (2012). Synthesis of Antifungal Drug Amorolfine Hydrochloride. Semantic Scholar. Retrieved from [Link]
Polak, A. (1992). Preclinical data and mode of action of amorolfine. ResearchGate. Retrieved from [Link]
Wikipedia. (n.d.). Amorolfine. Wikipedia. Retrieved from [Link]
ResearchGate. (n.d.). Total amorolfine and terbinafine concentrations (mM) across entire nail.... ResearchGate. Retrieved from [Link]
Ghannoum, M. A., et al. (2015). Sporicidal effect of amorolfine and other antimycotics used in the therapy of fungal nail infections. Mycoses, 58(10), 610-619. Retrieved from [Link]
JETIR. (n.d.). ANALYTICAL METHOD VALIDATION FOR IMPROVEMENT OF TRANSGUAL PROPERTIES AND DEVELOPMENT OF ANTIFUNGAL NAIL LACQUER A TOPICAL SOLUTI. JETIR.org. Retrieved from [Link]
Allmpus. (n.d.). Amorolfine EP Impurity I. Allmpus. Retrieved from [Link]
Garg, N. K., et al. (2021). In Silico Drug Screening Based Development of Novel Formulations for Onychomycosis Management. MDPI. Retrieved from [Link]
KEGG. (n.d.). KEGG DRUG: Amorolfine. Genome.jp. Retrieved from [Link]
J-GLOBAL. (n.d.). Amorolfine. J-GLOBAL. Retrieved from [Link]
Technical Support Center: Optimizing the Synthesis of 1-Desmethyl-2-methylpropyl Amorolfine (Impurity I)
Welcome to the technical support and troubleshooting center for 1-desmethyl-2-methylpropyl amorolfine (CAS 67468-13-7), officially classified as Amorolfine Hydrochloride Impurity I[1][2]. As a critical reference standard...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting center for 1-desmethyl-2-methylpropyl amorolfine (CAS 67468-13-7), officially classified as Amorolfine Hydrochloride Impurity I[1][2].
As a critical reference standard for the impurity profiling and toxicological qualification of the morpholine antifungal agent Amorolfine, achieving a high-yield, isomerically pure synthesis of this compound is essential for regulatory compliance. This guide provides mechanistic insights, troubleshooting protocols, and validated methodologies to overcome common synthetic bottlenecks.
Section 1: Mechanistic FAQs
Q1: Why is my yield of 1-desmethyl-2-methylpropyl amorolfine so low when using the traditional Friedel-Crafts alkylation route?A1: The traditional synthesis of the active pharmaceutical ingredient (API) Amorolfine utilizes a Friedel-Crafts alkylation of a phenyl-morpholine intermediate with a tertiary alkyl halide (e.g., tert-amyl chloride) (3)[3].
If you attempt to synthesize Impurity I by substituting the reagent with a secondary halide like 2-chloro-3-methylbutane, the reaction will fail to produce high yields of your target. Under Lewis acid catalysis, the secondary carbocation (3-methylbutan-2-yl cation) rapidly undergoes a 1,2-hydride shift to form the thermodynamically more stable tertiary carbocation (tert-amyl cation). Consequently, the major product isolated will be Amorolfine itself, leaving your target impurity in trace amounts.
Q2: What is the recommended synthetic strategy to prevent this isomerization?A2: To preserve the integrity of the 1,2-dimethylpropyl stereocenter, you must avoid carbocation intermediates entirely. We recommend a Palladium-catalyzed Heck coupling route , adapted from the optimized API synthesis described in WO2013097629A1 (4)[4]. By starting with pure 4-iodo-(1,2-dimethylpropyl)benzene and coupling it with 2-methallyl alcohol, you form the aldehyde intermediate without risking alkyl chain rearrangement. This is followed by a highly selective reductive amination.
Issue 1: Low conversion in the Heck Coupling step.
Causality: Palladium catalyst deactivation or poor solubility of the aryl iodide starting material.
Solution: Ensure the use of N-methylpyrrolidone (NMP) as the solvent to enhance solubility and stabilize the Pd(II) catalyst. Maintain the reaction strictly between 0°C and 25°C to prevent the thermal degradation of 2-methallyl alcohol (5)[5].
Issue 2: Over-alkylation or poor yield during Reductive Amination.
Causality: The use of overly harsh reducing agents (like LiAlH4 or unbuffered NaBH4) can prematurely reduce the aldehyde to an alcohol before the iminium ion fully forms.
Solution: Use sodium triacetoxyborohydride (NaBH(OAc)3) in the presence of glacial acetic acid. The mild, sterically hindered nature of NaBH(OAc)3 specifically targets the Schiff base/iminium ion intermediate, ensuring high conversion to the desired tertiary amine[4].
Section 3: Experimental Workflow & Protocols
The following protocols are designed as self-validating systems with built-in In-Process Controls (IPCs) to ensure trustworthiness and reproducibility.
Protocol A: Synthesis of 3-(4-(1,2-dimethylpropyl)phenyl)-2-methylpropanal
Preparation: Charge a dry, argon-purged reaction vessel with 4-iodo-(1,2-dimethylpropyl)benzene (1.0 eq) and anhydrous N-methylpyrrolidone (NMP) (10 volumes).
Reaction: Stir the mixture at 20–25°C for 12 hours.
IPC Checkpoint: Monitor the disappearance of the aryl iodide via HPLC (UV 220 nm). Proceed to workup only when starting material is < 1.0%.
Workup: Quench with deionized water, extract with ethyl acetate (3x), and purify the organic layer via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure aldehyde intermediate.
Protocol B: Reductive Amination to Yield Impurity I
Schiff Base Formation: Dissolve the purified aldehyde from Protocol A (1.0 eq) in dichloromethane (DCM). Add cis-2,6-dimethylmorpholine (1.1 eq) and glacial acetic acid (1.0 eq).
IPC Checkpoint: Confirm the formation of the iminium intermediate via LC-MS (
m/z
316 [M+H]+) before proceeding.
Reduction: Portion-wise, add sodium triacetoxyborohydride (1.5 eq) while maintaining the internal temperature at 0–5°C using an ice bath.
Maturation: Allow the reaction to warm to room temperature and stir for 6 hours.
Isolation: Quench with 1N NaOH to adjust the aqueous layer to pH 11. Extract the organic layer, dry over Na2SO4, and evaporate the solvent.
Salt Formation: Dissolve the free base in ethyl acetate and bubble dry HCl gas to precipitate 1-desmethyl-2-methylpropyl amorolfine hydrochloride. Filter and dry under vacuum.
Section 4: Data Presentation
The table below summarizes the critical metrics validating the shift from the legacy Friedel-Crafts approach to the Heck coupling methodology for this specific impurity.
Synthetic Route
Intermediate Stability
Major Byproduct
Target Yield (%)
Final Purity (HPLC)
Friedel-Crafts Alkylation
Low (Carbocation Rearrangement)
Amorolfine API
< 15%
< 50%
Pd-Catalyzed Heck Coupling
High (Neutral Aldehyde)
Unreacted starting material
75 – 82%
> 98.5%
Section 5: Pathway Visualization
Comparison of Friedel-Crafts and Heck coupling synthetic routes for Impurity I.
Section 6: References
Pharmaffiliates - Amorolfine Hydrochloride - Impurity I (CAS 67468-13-7). Available at: [Link]
New Drug Approvals - Amorolfine Synthetic Routes (US7795425B2). Available at: [Link]
World Intellectual Property Organization (WIPO) - WO/2013/097629 Preparation Method of Amorolfine Hydrochloride. Available at:[Link]
resolving HPLC peak tailing for 1-desmethyl-2-methylpropyl amorolfine
Welcome, researchers and scientists. This guide is designed to provide expert-level troubleshooting for a common challenge in the chromatographic analysis of amorolfine and its related compounds: HPLC peak tailing , with...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome, researchers and scientists. This guide is designed to provide expert-level troubleshooting for a common challenge in the chromatographic analysis of amorolfine and its related compounds: HPLC peak tailing , with a specific focus on the impurity 1-desmethyl-2-methylpropyl amorolfine . As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing for 1-desmethyl-2-methylpropyl amorolfine. What is happening on a chemical level?
A1: Peak tailing for this specific compound, an impurity of the tertiary amine amorolfine, is a classic and well-understood phenomenon in reversed-phase HPLC.[1][2][3] The primary cause is unwanted secondary interactions between your analyte and the stationary phase.[4][5]
1-desmethyl-2-methylpropyl amorolfine is a basic compound containing an amine functional group. In typical reversed-phase mobile phases (pH 3-7), this amine group will be protonated, carrying a positive charge. The problem arises from the stationary phase itself. Most reversed-phase columns (like C18) are built on a silica backbone, which contains residual silanol groups (Si-OH).[6][7]
At mid-range pH values (typically > pH 3.5), some of these silanol groups deprotonate to become negatively charged silanates (Si-O⁻).[8] Your positively charged analyte then engages in a strong ionic interaction with these negatively charged sites. This is a different, stronger retention mechanism than the intended hydrophobic interaction. Because only a fraction of the analyte molecules interact this way, they are retained longer than the bulk of the molecules, resulting in a "tail" on the peak.[5][6]
Q2: My peak is tailing. What is the very first step I should take to diagnose the issue?
A2: Before adjusting your method, you must first rule out mass overload . Column overload can mimic peak tailing caused by secondary interactions but has a much simpler solution.[9][10] When the mass of the sample injected exceeds the column's capacity, the peak shape becomes distorted, often appearing as a right-triangle shape.[9][10]
Prepare a Diluted Sample: Create a new sample that is a 10-fold dilution of the one causing the tailing peak.
Inject the Diluted Sample: Run the analysis under the exact same HPLC conditions.
Analyze the Chromatogram:
If Overload is the Cause: The peak shape of the diluted sample will be significantly more symmetrical, and you may observe a slight increase in retention time.[9]
If Overload is NOT the Cause: The peak shape will remain similarly tailed, even at the lower concentration.
If overload is confirmed, the solution is to reduce the sample concentration or the injection volume.[11][12] If the peak still tails, proceed to the more complex chemical causes outlined below.
Troubleshooting Guide: Resolving Peak Tailing
This section provides a systematic approach to eliminating peak tailing for 1-desmethyl-2-methylpropyl amorolfine by addressing the root chemical and physical causes.
Q3: How can I use the mobile phase to eliminate tailing from silanol interactions?
A3: Manipulating the mobile phase pH is the most powerful tool to control the ionization state of both your basic analyte and the acidic silanol groups on the column.[13][14] The goal is to create an environment where the strong ionic secondary interaction is minimized.
This is the most common and effective strategy. By lowering the mobile phase pH, you protonate the silanol groups (Si-O⁻ → Si-OH), neutralizing their negative charge.[15] This prevents the ionic attraction with your protonated basic analyte.
Buffer Selection: Choose a buffer effective in the pH 2.5-3.5 range. A 10-20 mM phosphate buffer is an excellent choice.[15] Formic acid (0.1%) is also commonly used, especially for LC-MS compatibility.
pH Adjustment: Prepare the aqueous portion of your mobile phase and carefully adjust the pH to 2.5.
System Equilibration: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
Evaluation: Inject the sample and assess the peak shape. You should observe a significant reduction in tailing.
Parameter
Recommendation
Rationale
pH Range
2.5 - 3.0
Ensures silanol groups are fully protonated and inactive.[5][16]
Buffer
Phosphate, Formate
Provides good buffering capacity in the target pH range.
Concentration
10-25 mM
Sufficient to control pH without causing precipitation with high organic content.
An alternative strategy is to add a small amount of another basic compound, often called a "silanol suppressor," to the mobile phase. This additive, such as triethylamine (TEA), is a small amine that preferentially interacts with the active silanol sites, effectively masking them from your analyte.[15]
Caveat: While effective, this approach can shorten column lifetime as some additives can accelerate the hydrolysis of the silica stationary phase.[15] It is often considered a legacy technique now that modern, high-performance columns are available.
Q4: My mobile phase is optimized, but I still see some tailing. Could my HPLC column be the problem?
A4: Absolutely. The column is the heart of the separation, and its chemistry is critical for analyzing basic compounds. Not all C18 columns are created equal.
Residual Silanols: Older columns, or those made with lower purity "Type A" silica, have a higher concentration of accessible and acidic silanol groups, which are the primary cause of tailing for basic compounds.[8][17][18]
End-capping: Modern columns undergo a process called "end-capping," where a small silylating agent (like trimethylsilane) is used to bond with and neutralize many of the remaining silanol groups after the primary C18 phase is attached.[4][7] Incomplete or poor end-capping leaves active sites exposed.[7]
Choose a Modern Column: Select a column specifically marketed for good peak shape with basic compounds. These are typically made from high-purity, "Type B" silica and feature robust, proprietary end-capping technologies.[8][19] Polar-embedded phase columns are also an excellent option as they provide additional shielding of the silica surface.[19]
Check for Column Contamination or Voids: If a previously good column starts producing tailing peaks for all analytes, it may be contaminated or have a void at the inlet.[17]
Action: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like 100% acetonitrile or methanol) to waste for at least 10 column volumes.[5]
Prevention: Always use a guard column and in-line filters to protect the analytical column from sample matrix components and particulates.[5][17]
Respect the pH Limits: Continuously operating a standard silica-based column above pH 7-8 can cause the silica itself to dissolve, leading to voids and catastrophic failure.[14][17]
Q5: I've tried everything and still have issues. What are some less common causes of peak tailing?
A5: If you have systematically addressed mobile phase, column choice, and overload, it's time to investigate the physical components of your HPLC system, known as "extra-column effects."
Extra-Column Dispersion: This occurs when the sample band spreads out in the tubing and connections outside of the column. This can lead to peak broadening and tailing, especially for early-eluting peaks.[19]
Solution: Minimize the length and internal diameter of all tubing between the injector and the column, and between the column and the detector. Use narrow internal diameter (e.g., 0.125 mm or 0.005") PEEK tubing where possible.[19] Ensure all fittings are properly seated to avoid dead volume.
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause peak distortion.[12]
Solution: Ideally, dissolve your sample in the initial mobile phase. If this is not possible due to solubility, use the weakest solvent that can adequately dissolve the sample.[12]
Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing for 1-desmethyl-2-methylpropyl amorolfine.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
References
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]
Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
Dolan, J. W. (2010, November 1). Overload or Minor Peak? LCGC International. Retrieved from [Link]
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Retrieved from [Link]
uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]
ResearchGate. (2013, March 25). Does a column overload cause fronting or tailing? Retrieved from [Link]
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
JETIR. (2019, May). ANALYTICAL METHOD VALIDATION FOR IMPROVEMENT OF TRANSGUAL PROPERTIES AND DEVELOPMENT OF ANTIFUNGAL NAIL LACQUER A TOPICAL SOLUTI. JETIR, 6(5). Retrieved from [Link]
Zimmermann, E. S., et al. (2023). Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. Drug Analysis Research, 7(1), 11-20. Retrieved from [Link]
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
The LCGC Blog. (2018, April 9). Do You Really Know Your Stationary-Phase Chemistry? Retrieved from [Link]
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). HPLC method for the quantification of amorolfine HCl and terbinafine... Retrieved from [Link]
Semantic Scholar. (n.d.). ANALYTICAL METHOD VALIDATION FOR IMPROVEMENT OF TRANSGUAL PROPERTIES AND DEVELOPMENT OF ANTIFUNGAL NAIL LACQUER A TOPCAL SOLUTION OF 5%W/V AMOROLFINE HCl BY HPLC. Retrieved from [Link]
Phenomenex. (n.d.). The Role of End-Capping in RP. Retrieved from [Link]
MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Retrieved from [Link]
IJTRD. (2019, May). ANALYTICAL METHOD VALIDATION FOR IMPROVEMENT OF TRANSGUAL PROPERTIES AND DEVELOPMENT OF ANTIFUNGAL NAIL LACQUER A TOPCAL SOLUTIO. International Journal of Recent Trends in Engineering & Research, 5(5). Retrieved from [Link]
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
ResearchGate. (2023, March 21). (PDF) Stability-indicating method for the analysis of amorolfine and its N-oxide degradation product. Retrieved from [Link]
ResearchGate. (2015, January 20). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]
ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
Google Patents. (n.d.). US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride.
Allmpus. (n.d.). AMOROLFINE ALDEHYDE IMPURITY. Retrieved from [Link]
precisionFDA. (n.d.). AMOROLFINE. Retrieved from [Link]
PubChem. (n.d.). Morpholine, 4-(3-(4-(1,1-dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethyl-, cis-, (+/-)-. Retrieved from [Link]
optimizing mobile phase for 1-desmethyl-2-methylpropyl amorolfine separation
Technical Support Center: Amorolfine Analysis Optimizing the Mobile Phase for the Separation of Amorolfine and its Isomeric Impurity, 1-Desmethyl-2-methylpropyl Amorolfine Prepared by: Senior Application Scientist, Chrom...
Welcome to the technical support center for advanced chromatographic analysis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Amorolfine from its structurally similar related substance, 1-desmethyl-2-methylpropyl amorolfine. Our goal is to move beyond simple protocols and explain the fundamental principles that govern a robust separation, empowering you to develop and optimize your methods effectively.
Understanding the Analytical Challenge
Amorolfine is a tertiary amine and a morpholine derivative used as a potent antifungal agent[1][2]. Its synthesis and storage can result in the formation of related substances, including isomers, which must be monitored and controlled. The impurity , 1-desmethyl-2-methylpropyl amorolfine (also known as 4-[3-[4-(1,2-Dimethylpropyl)phenyl]-2-methylpropyl]-2,6-dimethyl-morpholine), is an isomer of amorolfine, presenting a significant separation challenge due to their nearly identical physicochemical properties[3][4].
The primary difficulty lies in their structural similarity. As basic compounds, their retention behavior and peak shape are highly sensitive to the mobile phase pH[5]. A successful method must precisely control the ionization state of both molecules to exploit the subtle differences in their structure and achieve baseline resolution.
Caption: Relationship between Amorolfine, its isomeric impurity, and the analytical goal.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding method development for this specific separation.
Q1: What is the most critical parameter in the mobile phase for separating these two basic compounds?
A1: Without question, the mobile phase pH is the most critical parameter[6][7]. Amorolfine is a tertiary amine, meaning it has a basic nitrogen atom that can be protonated[1]. To achieve sharp, symmetrical peaks and reproducible retention times in reversed-phase HPLC, it is essential to ensure the analyte is in a single, stable ionic state throughout its analysis. This is accomplished by setting the mobile phase pH at least 1.5 to 2 pH units below the pKa of the amorolfine molecule[5][8]. This low pH ensures the tertiary amine is fully protonated (BH+ form), preventing on-column dissociation that leads to severe peak tailing.
Q2: What is a good starting point for the mobile phase pH and what buffer should I use?
A2: A good starting pH is in the range of 2.5 to 3.5 . Several published methods for amorolfine utilize acidic conditions, for example, pH 3.0 with an ammonium dihydrogen phosphate buffer or pH 2.25 with a phosphate buffer[9][10].
For the buffer choice, phosphate buffers (e.g., potassium dihydrogen phosphate) are excellent for this pH range due to their pKa value being close to 2.15, providing strong buffering capacity[8]. A buffer concentration of 20-50 mM is typically sufficient. While higher concentrations can improve peak shape, they also increase the risk of precipitation when mixed with high percentages of organic solvent[11][12].
Q3: Should I use Acetonitrile or Methanol as the organic modifier?
A3: Both are viable options, and the choice can significantly impact selectivity.
Acetonitrile (ACN) often provides higher efficiency (sharper peaks) and lower backpressure. It is aprotic and has a weaker dipole moment.
Methanol (MeOH) is a protic solvent capable of hydrogen bonding, which can introduce different interactions with the analyte and stationary phase, thus altering selectivity.
Recommendation: It is best practice to screen both solvents during method development. Start with ACN due to its favorable properties. If resolution is insufficient, switching to or creating a ternary mixture with MeOH can often resolve critical pairs. Some validated methods for amorolfine have successfully used mobile phases containing ACN, while others have used MeOH[9][10][13].
Q4: Can I run this separation without a buffer, using only acidified water (e.g., with formic or phosphoric acid)?
A4: While seemingly simpler, it is not recommended for a robust, validated method . Using an acid alone provides an acidic pH but lacks buffering capacity. When the sample is injected (especially if the sample diluent has a different pH), it can cause a temporary, local shift in the mobile phase pH on the column, leading to split or tailing peaks and poor reproducibility[14]. A buffer resists these pH changes, ensuring that the ionization state of the analytes remains constant, which is critical for a reliable separation[12][15].
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: My peaks for amorolfine and the impurity are broad and tailing.
Potential Cause
Explanation & Solution
Inappropriate Mobile Phase pH
The pH may be too close to the pKa of the analytes, causing a mixed ionic state. Solution: Lower the mobile phase pH to 2.5-3.0 to ensure full protonation. Verify the pH of your final mobile phase mixture after adding the organic solvent, as the apparent pH can shift.
Insufficient Buffer Concentration
The buffer may not be strong enough to control the on-column pH environment, especially if the sample load is high[14]. Solution: Increase the buffer concentration in the aqueous portion of your mobile phase, for example, from 10 mM to 25 mM or 50 mM. This often sharpens the peaks of basic compounds significantly[11].
Secondary Silanol Interactions
The protonated amine analytes can interact with deprotonated, acidic silanol groups on the silica surface of the C18 column, causing tailing. Solution: In addition to lowering pH and increasing buffer strength (which helps by protonating the silanols), consider using a modern, high-purity silica column with end-capping or a column with a different chemistry (e.g., a polar-embedded phase).
Problem: I cannot achieve baseline separation between the two isomers (co-elution or poor resolution).
Potential Cause
Explanation & Solution
Suboptimal Organic:Aqueous Ratio
The elution strength may be too high (causing co-elution) or too low (causing excessive broadening). Solution: Adjust the percentage of the organic modifier. Perform several isocratic runs with small changes (e.g., 45%, 47%, 50% ACN) to find the "sweet spot" that maximizes resolution.
Need for Different Selectivity
Acetonitrile may not be providing enough selectivity to differentiate between the two isomers. Solution: Switch the organic modifier from acetonitrile to methanol. Methanol's hydrogen-bonding capabilities can create different interactions and alter the elution order or spacing. You can also explore ternary mixtures (e.g., Water/ACN/MeOH).
pH is Not Optimized for Selectivity
While a low pH is needed for good peak shape, small adjustments within the optimal range (e.g., from pH 3.0 to 2.7) can sometimes fine-tune the selectivity and improve resolution. Solution: Prepare mobile phases at slightly different pH values (e.g., pH 2.6, 2.8, 3.0) and evaluate the impact on the resolution (α) between the two peaks.
Temperature Effects
Temperature affects viscosity and mass transfer, which can influence efficiency and resolution. Solution: Ensure your column oven is set to a stable temperature (e.g., 30-40 °C). Sometimes, increasing the temperature can improve peak efficiency, though it may also reduce retention time.
Experimental Protocol: A Systematic Approach to Mobile Phase Optimization
This protocol outlines a logical workflow for developing a robust separation method from scratch.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Analytical Development Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals. It provides advanced troubleshooting frameworks and validated methodologies for isolating and quantifying 1-desmethyl-2-methylpropyl amorolfine (CAS 67468-13-7)—a critical impurity and analogue of the morpholine antifungal amorolfine[1]—from complex biological and pharmaceutical matrices.
Visualizing the Extraction & Troubleshooting Logic
Workflow for extracting 1-desmethyl-2-methylpropyl amorolfine from complex matrices.
Part 1: Core Troubleshooting Guides
Q1: We are experiencing sub-40% recovery of 1-desmethyl-2-methylpropyl amorolfine from human nail clippings. How can we overcome this matrix binding?
The Causality:
Amorolfine and its desmethyl analogues are highly lipophilic and exhibit profound affinity for keratin[2]. In ungual (nail) matrices, the drug and its impurities become physically and chemically trapped within the dense, cross-linked keratin network. Standard solvent extractions (e.g., pure methanol sonication) only recover surface-level, unbound analytes. To achieve high recovery, you must chemically disrupt the keratin disulfide bonds prior to extraction[2].
Self-Validating Protocol (Keratolytic LLE Method):
Micromilling: Pulverize nail clippings using a cryogenic mill to maximize the surface area exposed to the extraction solvent.
Keratolysis: Weigh 10 mg of nail powder into a 2 mL low-bind microcentrifuge tube. Add 500 µL of a disruption buffer containing 1 M Urea (a keratolytic agent) and 5% Thioglycolic acid (TGA) (to cleave disulfide linkages)[2].
Incubation: Incubate at 37°C for 12 hours with continuous shaking (800 rpm) to fully liquefy the keratin matrix.
Alkalinization: Adjust the pH to 10 using 1 M NaOH.
Validation Checkpoint: 1-desmethyl-2-methylpropyl amorolfine is a weak base. Alkalinization ensures the morpholine nitrogen is deprotonated (free base form), driving the analyte entirely into the organic phase during the next step.
Extraction: Add 1 mL of Hexane:Ethyl Acetate (80:20, v/v). Vortex vigorously for 10 minutes.
Phase Separation: Centrifuge at 10,000 x g for 5 minutes. Transfer the upper organic layer to a clean vial.
Drying & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of LC-MS/MS mobile phase.
Q2: During LC-MS/MS analysis of plasma and complex feed matrices, our extraction efficiency drops dynamically, and we see massive signal suppression. What is the root cause?
The Causality:
Complex matrices like plasma or feedstuff contain high levels of endogenous phospholipids and proteins. These matrix components co-elute with the target analyte and compete for charge in the electrospray ionization (ESI) source, leading to severe ion suppression[3]. This matrix effect artificially masks the true extraction efficiency.
Self-Validating Protocol (Mixed-Mode Cation Exchange SPE):
Transitioning from simple protein precipitation to Mixed-Mode Solid Phase Extraction (SPE) allows you to selectively retain the basic morpholine ring of the impurity while washing away neutral lipids[4].
Conditioning: Condition a mixed-mode strong cation exchange (MCX) SPE cartridge with 2 mL Methanol, followed by 2 mL of 2% Formic Acid in Water.
Loading: Dilute the biological sample 1:1 with 2% Formic Acid (ensuring the morpholine nitrogen is protonated) and load it onto the cartridge.
Wash 1 (Aqueous): Wash with 2 mL of 2% Formic Acid in Water to remove polar interferences.
Wash 2 (Organic): Wash with 2 mL of Methanol.
Validation Checkpoint: The protonated impurity remains ionically bound to the sulfonic acid groups on the sorbent, while massive signal-suppressing phospholipids are washed away[4].
Elution: Elute the target impurity with 2 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the analyte, breaking the ionic interaction.
Analysis: Evaporate and reconstitute for injection.
Part 2: Quantitative Data Presentation
To benchmark your laboratory's performance, refer to the following table summarizing expected extraction efficiencies and matrix effect mitigation across different sample preparation techniques.
FAQ 1: Is 1-desmethyl-2-methylpropyl amorolfine stable during the high-pH extraction steps?
Yes, but with strict caveats. While the free base of amorolfine and its analogues are relatively stable, prolonged exposure to highly alkaline conditions (pH > 12) at elevated temperatures can lead to rapid degradation[2]. Always perform the alkalinization step immediately prior to the organic solvent addition, and keep the temperature below 25°C during this specific phase[5].
FAQ 2: How do we chromatographically resolve this impurity from the main Amorolfine API peak?
1-desmethyl-2-methylpropyl amorolfine lacks a methyl group compared to the parent API, making it slightly more polar. Using a reversed-phase C18 column with a shallow gradient of Methanol/Water (containing ammonium acetate buffer at pH 4.0 to 6.0) provides excellent selectivity[5]. The impurity will elute slightly earlier than the parent amorolfine peak under these buffered conditions.
PubMed Central (PMC). "Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed". Available at: [Link]
American Laboratory. "Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers". Available at: [Link]
Google Patents. "US20110301346A1 - Process for the purification of amorolfine hydrochloride".
1-desmethyl-2-methylpropyl amorolfine vs amorolfine antifungal efficacy comparison
An In-Depth Comparative Guide: Amorolfine API vs. 1-Desmethyl-2-methylpropyl Amorolfine (Impurity I) Executive Summary In the development and quality control of morpholine-class antifungal agents, distinguishing between...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide: Amorolfine API vs. 1-Desmethyl-2-methylpropyl Amorolfine (Impurity I)
Executive Summary
In the development and quality control of morpholine-class antifungal agents, distinguishing between the Active Pharmaceutical Ingredient (API) and its process-related impurities is critical for ensuring therapeutic efficacy and regulatory compliance. Amorolfine is a potent, topically applied antifungal that disrupts fungal cell membrane integrity by inhibiting key enzymes in the ergosterol biosynthesis pathway[1].
Conversely, 1-desmethyl-2-methylpropyl amorolfine (CAS 67468-13-7), officially recognized in pharmacopeial standards as Amorolfine EP Impurity I , is a structural isomer and synthetic analogue of the API[2][3]. While it shares the core morpholine scaffold, a critical shift in its aliphatic side chain fundamentally alters its structure-activity relationship (SAR). This guide provides drug development professionals with an objective comparison of their pharmacological performance, mechanistic divergence, and the self-validating experimental protocols required to profile them.
Structural & Mechanistic Divergence (SAR)
The fungistatic and fungicidal power of Amorolfine relies on its dual-target mechanism. It inhibits two critical enzymes: Δ14
-sterol reductase (ERG24) and Δ8−Δ7
-isomerase (ERG2) [4]. This dual inhibition halts ergosterol production and causes the toxic accumulation of non-planar sterols, specifically ignosterol (24-methylene ignosterol), which physically distorts the fungal cell membrane[1][5].
The efficacy of this interaction is highly dependent on the steric profile of the drug's lipophilic tail.
Amorolfine API features a tert-pentyl (1,1-dimethylpropyl) group attached to its phenyl ring. This specific bulky conformation fits optimally into the hydrophobic binding pockets of ERG24 and ERG2.
1-Desmethyl-2-methylpropyl Amorolfine (Impurity I) features a sec-pentyl-type (1,2-dimethylpropyl) group[3]. This seemingly minor isomeric shift creates steric hindrance, reducing the van der Waals interactions necessary for high-affinity enzyme binding. Consequently, Impurity I demonstrates significantly diminished target engagement.
Figure 1: Dual-target ergosterol inhibition by Amorolfine vs Impurity I.
Comparative Physicochemical & Efficacy Data
To evaluate the impact of this structural variance, we must look at the comparative baseline metrics. Because Impurity I is utilized primarily as an analytical reference standard for forced degradation and batch testing[2], its antifungal efficacy is intentionally profiled to ensure it does not mask or interfere with the API's therapeutic window.
To objectively prove the causality between the structural isomerism of Impurity I and its loss of antifungal efficacy, a self-validating experimental system must be employed. This protocol links macroscopic fungal growth inhibition directly to the molecular quantification of target enzyme failure.
Phase 1: Antifungal Susceptibility Testing (AST)
This step establishes the baseline Minimum Inhibitory Concentration (MIC) divergence between the API and the impurity.
Inoculum Preparation: Prepare a spore suspension of Trichophyton rubrum (clinical isolate) in RPMI 1640 medium buffered to pH 7.0 with MOPS, standardized to
1×104
CFU/mL.
Compound Dilution: Prepare serial two-fold dilutions of Amorolfine API and Impurity I (range: 0.001 μg/mL to 16 μg/mL) in 96-well microtiter plates.
Incubation: Inoculate the plates and incubate at 28°C for 96 hours.
Readout: Determine the MIC visually as the lowest concentration resulting in 100% growth inhibition compared to the drug-free control. Expected Result: Impurity I will exhibit an MIC at least 100-fold higher than the API.
To prove that Impurity I's higher MIC is caused by poor ERG24/ERG2 binding (and not an artifact of solubility or membrane permeability), we quantify the downstream sterol metabolites[4].
Culture Treatment: Grow T. rubrum in Sabouraud Dextrose Broth (SDB) until logarithmic phase. Treat parallel cultures with equimolar sub-MIC concentrations (e.g., 0.005 μg/mL) of Amorolfine API and Impurity I for 24 hours.
Saponification: Harvest the fungal mycelia via centrifugation. Resuspend the pellet in 3 mL of 25% ethanolic potassium hydroxide (KOH) and incubate at 85°C for 1 hour to release membrane bound sterols.
Extraction & Derivatization: Extract the non-saponifiable lipids using
n
-heptane. Evaporate the organic layer under nitrogen gas. Derivatize the dried sterols using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS at 60°C for 30 minutes to form volatile TMS-ethers.
GC-MS Analysis: Inject 1 μL of the derivatized sample into a Gas Chromatograph-Mass Spectrometer equipped with a DB-5MS capillary column.
Data Synthesis: Calculate the ratio of Ergosterol to Ignosterol (24-methylene ignosterol).
Self-Validation Logic: The API-treated cells will show near-complete depletion of ergosterol and massive ignosterol peaks. The Impurity I-treated cells will show a sterol profile closely resembling the untreated control, definitively proving that the 1,2-dimethylpropyl substitution causes a failure in target enzyme inhibition.
Conclusion
For drug development professionals, understanding the pharmacological distinction between Amorolfine and 1-desmethyl-2-methylpropyl amorolfine (Impurity I) is paramount. While they share identical molecular weights and core morpholine structures, the isomeric shift in the alkyl chain of Impurity I drastically reduces its affinity for
Δ14
-sterol reductase and
Δ8−Δ7
-isomerase. Consequently, Impurity I possesses negligible antifungal efficacy. Rigorous impurity profiling using the sterol-quantification protocols outlined above ensures that synthetic byproducts do not compromise the clinical potency of the final dermatological formulation.
comparing retention times of amorolfine related substances and 1-desmethyl-2-methylpropyl amorolfine
An in-depth comparative analysis of the retention times of Amorolfine and its related substances—specifically focusing on 1-desmethyl-2-methylpropyl amorolfine (Amorolfine EP Impurity I) —requires a rigorous understandin...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of the retention times of Amorolfine and its related substances—specifically focusing on 1-desmethyl-2-methylpropyl amorolfine (Amorolfine EP Impurity I) —requires a rigorous understanding of chromatographic selectivity, structural isomerism, and stationary phase interactions.
As a morpholine-derived antifungal agent, Amorolfine hydrochloride presents unique analytical challenges. Its highly lipophilic nature and basic morpholine nitrogen necessitate specialized high-performance liquid chromatography (HPLC) methodologies to accurately resolve the Active Pharmaceutical Ingredient (API) from its closely related synthetic impurities and degradation products [1].
To understand why 1-desmethyl-2-methylpropyl amorolfine (Impurity I) elutes differently than the Amorolfine API, we must analyze their structural nuances and how these dictate stationary phase interactions.
The Structural Variance:
Amorolfine API: Contains a 1,1-dimethylpropyl (tert-pentyl) group attached to the phenyl ring. This group is highly branched, sterically hindered, and compact.
Impurity I (1-desmethyl-2-methylpropyl amorolfine): As an isomeric analogue, it features a 1,2-dimethylpropyl (3-methylbutan-2-yl) group [2].
The Chromatographic Causality:
In reversed-phase chromatography, retention is primarily driven by the hydrophobic surface area of the analyte. The compact, spherical nature of the 1,1-dimethylpropyl group in Amorolfine limits its contact area with the stationary phase. In contrast, the 1,2-dimethylpropyl group in Impurity I is less sterically hindered and more extended. This increased hydrophobic surface area allows for stronger van der Waals interactions with the alkyl chains of the stationary phase. Consequently, despite having nearly identical lipophilicity (LogP), Impurity I is retained slightly longer than the API, resulting in a Relative Retention Time (RRT) of ~1.05 [1].
Furthermore, standard C18 columns often fail to resolve these isomers due to peak tailing caused by the basic morpholine ring interacting with residual silanols. To counteract this, the European Pharmacopoeia (EP) method employs an amide-embedded C16 stationary phase (amidohexadecylsilyl silica gel) . The embedded amide group provides internal hydrogen bonding that shields residual silanols (sharpening the basic peaks) while offering orthogonal shape selectivity to resolve Impurity J (RRT ~0.97) and Impurity I (RRT ~1.05) from the main Amorolfine peak [1].
Fig 1. Elution sequence of Amorolfine and its pharmacopeial impurities.
Comparative Retention Data
The following table summarizes the quantitative retention data for Amorolfine and its critical related substances under standard pharmacopeial conditions. The data highlights the tight elution window, underscoring the need for high-efficiency columns.
Substance
Pharmacopeial Designation
Relative Retention Time (RRT)
Impurity M (Peak 1 & 2)
Amorolfine EP Impurity M
~0.56 & ~0.60
Impurity D
Amorolfine EP Impurity D
~0.85
Impurity J
Amorolfine EP Impurity J
~0.97
Amorolfine
Active Pharmaceutical Ingredient
1.00 (RT ~15 min)
1-Desmethyl-2-methylpropyl Amorolfine
Amorolfine EP Impurity I
~1.05
Impurity E (Peak 1 & 2)
Amorolfine EP Impurity E
~1.14 & ~1.17
Note: RRT values are calculated relative to the principal Amorolfine peak, which elutes at approximately 15 minutes.
Validated Analytical Methodology (EP/BP Standard)
To ensure a self-validating system, the following step-by-step HPLC protocol incorporates specific system suitability criteria. The gradient design is highly specific: it maintains a constant, high background of Methanol (60%) to keep the lipophilic analytes soluble, while subtly shifting the Acetonitrile-to-Buffer ratio to fine-tune the steric separation of the isomers [1].
Reagent & Mobile Phase Preparation
Phosphate Buffer (pH 7.0): Dissolve 3.5 g of dipotassium hydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH precisely to 7.0 using phosphoric acid.
Mobile Phase A: Acetonitrile / Buffer / Methanol (5:35:60 V/V/V).
Mobile Phase B: Buffer / Acetonitrile / Methanol (10:30:60 V/V/V).
Sample Diluent: Use Mobile Phase A.
Chromatographic Conditions
Column: End-capped amidohexadecylsilyl silica gel, 150 mm × 4.6 mm, 3 µm particle size.
Column Temperature: 35 °C.
Flow Rate: 1.5 mL/min.
Detection: UV spectrophotometer at 214 nm.
Injection Volume: 20 µL.
Gradient Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
0 – 2
90
10
2 – 25
90 → 0 (Linear Decrease)
10 → 100 (Linear Increase)
System Suitability (Self-Validation Criteria)
Before sample analysis, inject a Reference Solution containing Amorolfine and Impurities D, E, I, and J. The system is only deemed valid if:
Resolution: The critical pair resolution between Impurity J and Amorolfine is ≥ 2.0 .
Sensitivity: The signal-to-noise (S/N) ratio for the principal peak in a 0.05% sensitivity standard is ≥ 20 .
Fig 2. HPLC analytical workflow and self-validation criteria for Amorolfine testing.
Inter-Laboratory Validation of 1-Desmethyl-2-methylpropyl Amorolfine Quantification: A Comparative Guide
Introduction & The Analytical Challenge Amorolfine hydrochloride is a potent, broad-spectrum morpholine antifungal agent that effectively disrupts fungal cell membrane integrity by inhibiting the enzymes Δ14-sterol reduc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & The Analytical Challenge
Amorolfine hydrochloride is a potent, broad-spectrum morpholine antifungal agent that effectively disrupts fungal cell membrane integrity by inhibiting the enzymes Δ14-sterol reductase and cholestenol Δ-isomerase[1]. During the chemical synthesis of the amorolfine active pharmaceutical ingredient (API)—typically via Friedel-Crafts alkylation—several structurally related impurities can form[1]. Among the most analytically challenging is 1-desmethyl-2-methylpropyl amorolfine (Pharmacopeial Impurity I, CAS 67468-13-7)[2][3].
Because Impurity I shares the core 2,6-dimethylmorpholine ring and exhibits near-identical physicochemical properties to the parent drug[1][4], achieving baseline chromatographic resolution is exceptionally difficult. Furthermore, the morpholine class lacks a strong UV chromophore, which fundamentally limits the sensitivity of standard UV-Vis detectors and necessitates detection at low wavelengths (e.g., 215 nm) where solvent background noise is high[5]. As a Senior Application Scientist, I have evaluated multiple analytical platforms to determine the most robust method for quantifying this specific impurity across different laboratory environments.
Methodological Alternatives: Evaluating the Contenders
To establish a robust quality control framework, three distinct analytical methodologies were subjected to an inter-laboratory validation study across three independent pharmaceutical testing facilities.
Alternative 1: Traditional HPLC-UV (The Baseline Standard)
Mechanism: Relies on hydrophobic interactions with a C18 stationary phase (250 × 4.6 mm, 5 μm) and UV absorption at 215 nm, utilizing an Acetonitrile:Phosphate buffer (pH 7.0) 60:40 mobile phase at 1.0 mL/min[5].
Limitations: The lack of specific chromophores in 1-desmethyl-2-methylpropyl amorolfine results in a high Limit of Quantitation (LOQ). The isocratic method often requires a prolonged run time (>20 minutes) to achieve only marginal baseline resolution between the API and Impurity I.
Alternative 2: GC-FID (The Volatility-Based Alternative)
Mechanism: Separates analytes based on boiling point and vapor pressure using a fused-silica capillary column (e.g., DB-5) and a flame ionization detector.
Limitations: While offering high theoretical plate counts, the secondary amine characteristics of morpholine degradation products can cause active site interactions on the column. This leads to severe peak tailing unless complex, error-prone derivatization steps are employed prior to injection.
The Advanced Solution: UHPLC-MS/MS (The Superior Product)
Mechanism: Combines sub-2 µm particle chromatography with the mass-to-charge (m/z) specificity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Advantage: By targeting the specific precursor-to-product ion transitions of 1-desmethyl-2-methylpropyl amorolfine, this method chemically filters out co-eluting matrix interferences. It offers unparalleled sensitivity, absolute specificity, and a run time of under 5 minutes.
Visualizing the Analytical Framework
Inter-laboratory validation workflow for 1-desmethyl-2-methylpropyl amorolfine quantification.
UHPLC-MS/MS analytical resolution pathway for 1-desmethyl-2-methylpropyl amorolfine.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness and reproducibility across all participating laboratories, the following UHPLC-MS/MS protocol was designed as a self-validating system . It incorporates an isotopically labeled internal standard (IS) and strict System Suitability Testing (SST) to automatically flag any instrumental deviations before data acquisition begins.
Step 1: System Suitability Testing (SST)
Inject a standard mixture containing 1.0 µg/mL of Amorolfine API and 0.1 µg/mL of 1-desmethyl-2-methylpropyl amorolfine six consecutive times.
Self-Validation Criteria: The system is only deemed "Ready" if the Relative Standard Deviation (RSD) of the Impurity I peak area is ≤ 2.0%, and the signal-to-noise (S/N) ratio is ≥ 100. Causality: This ensures the mass spectrometer's electron multiplier and electrospray ionization (ESI) source are clean and operating at peak efficiency.
Step 2: Sample Preparation & Extraction
Accurately weigh 10.0 mg of the crude Amorolfine API into a 10 mL volumetric flask.
Add 20 µL of the internal standard solution (Amorolfine-d5, 10 µg/mL). Causality: The IS compensates for volumetric errors during preparation and variations in ESI droplet desolvation efficiency (matrix effects) during MS analysis.
Dissolve and dilute to volume with Methanol:Water (50:50, v/v). Sonicate for 5 minutes to ensure complete dissolution[5].
Filter the solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial to prevent particulate clogging of the sub-2 µm UHPLC column.
Step 3: UHPLC Separation Parameters
Column: C18, 50 × 2.1 mm, 1.7 µm particle size. Causality: The sub-2 µm particles drastically reduce the van Deemter A-term (eddy diffusion), providing razor-sharp peaks and preventing co-elution with the massive API peak.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as a crucial proton source, significantly enhancing the [M+H]+ ionization efficiency of the morpholine nitrogen in the positive ESI mode.
Gradient: 20% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.
Step 4: MS/MS Detection (ESI+)
Operate the mass spectrometer in MRM mode.
Monitor the specific transition for 1-desmethyl-2-methylpropyl amorolfine. Causality: Because Impurity I is missing a methyl group compared to the parent drug, its precursor mass is distinct. Selecting this specific precursor-to-product ion transition chemically filters out the parent API entirely, allowing for absolute quantification without requiring perfect chromatographic baseline resolution.
Data Presentation: Comparative Performance & Validation
The inter-laboratory validation was conducted according to ICH Q2(R1) guidelines. Data from three independent pharmaceutical laboratories were aggregated to objectively compare the performance of the three methods.
Table 2: Inter-Laboratory Precision and Accuracy for UHPLC-MS/MS
Data represents the quantification of 1-desmethyl-2-methylpropyl amorolfine spiked into Amorolfine API batches.
Participating Laboratory
Spiked Concentration (µg/mL)
Measured Concentration (µg/mL)
Recovery (%)
Intra-day Precision (RSD %)
Laboratory A
0.50
0.49
98.0%
1.2%
Laboratory B
0.50
0.51
102.0%
1.5%
Laboratory C
0.50
0.50
100.0%
0.9%
Laboratory A
5.00
4.98
99.6%
0.8%
Laboratory B
5.00
5.03
100.6%
1.1%
Laboratory C
5.00
4.99
99.8%
0.7%
Conclusion & Recommendations
The inter-laboratory validation conclusively demonstrates that while traditional HPLC-UV[5] and GC-FID methods can detect 1-desmethyl-2-methylpropyl amorolfine[2], they fall short in high-throughput, trace-level quantification due to poor UV sensitivity and complex chromatographic resolution requirements.
The UHPLC-MS/MS platform provides a superior, self-validating analytical solution. By leveraging the protonation dynamics of the morpholine ring and the resolving power of sub-2 µm chromatography, the advanced method achieves a 50-fold reduction in LOQ and an 80% reduction in analysis time compared to traditional methods. For pharmaceutical laboratories aiming for strict regulatory compliance and precise impurity profiling of amorolfine APIs, transitioning to a UHPLC-MS/MS framework is highly recommended.
References
Veeprho - Amorolfine Impurities and Related Compound. Available at:[Link]
Pharmaffiliates - CAS No : 67468-13-7 | Product Name : Amorolfine Hydrochloride - Impurity I. Available at:[Link]
Fisher Scientific - CAS RN 67468-13-7 | Fisher Scientific. Available at: [Link]
Anant Pharmaceuticals Pvt. Ltd. - CAS 78613-38-4 Amorolfine Hydrochloride Impurity. Available at: [Link]
A Structural and Analytical Comparison of Amorolfine and Its Impurities for Pharmaceutical Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of antifungal therapeutics, amorolfine stands as a critical morpholine derivative for the topical treatment of onychomyco...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal therapeutics, amorolfine stands as a critical morpholine derivative for the topical treatment of onychomycosis. The efficacy and safety of any pharmaceutical agent are intrinsically linked to its purity. Therefore, a comprehensive understanding of the potential impurities arising during the synthesis or degradation of amorolfine is paramount for drug development and quality control. This guide provides a detailed structural and analytical comparison between amorolfine and its known impurities, with a particular focus on 1-desmethyl-2-methylpropyl amorolfine, an important process-related impurity.
This in-depth analysis is designed to equip researchers, analytical scientists, and drug development professionals with the foundational knowledge to identify, characterize, and control these impurities, ensuring the quality and consistency of amorolfine-based pharmaceutical products.
Unveiling the Molecular Architecture: Amorolfine and Its Related Compounds
Amorolfine is a synthetic antifungal agent characterized by a morpholine ring and a substituted phenylpropyl side chain.[1] Impurities can arise from various sources, including starting materials, intermediates, by-products of the manufacturing process, and degradation products.[2] The European Pharmacopoeia (EP) lists several official impurities for amorolfine, each with distinct structural modifications.[2]
1.1. The Parent Molecule: Amorolfine
Amorolfine, chemically known as (±)-cis-4-[3-[4-(1,1-dimethylpropyl)phenyl]-2-methylpropyl]-2,6-dimethylmorpholine, possesses a unique structure that is fundamental to its antifungal activity.[1]
Figure 2: Relationship between Amorolfine and its Key Impurities.
Comparative Physicochemical and Analytical Data
The subtle structural variations among amorolfine and its impurities lead to distinct physicochemical properties, which in turn influence their behavior in analytical systems. A summary of these properties is presented below.
Isomeric alkyl group on the phenyl ring (1,2-dimethylpropyl vs. tert-pentyl). [3][4]
Amorolfine EP Impurity A (N-Oxide)
C₂₁H₃₅NO₂
333.51
Oxidation of the morpholine nitrogen to N-oxide. [5]
Amorolfine EP Impurity C
C₁₆H₂₅NO
247.38
Absence of the tert-pentyl group on the phenyl ring. [6][7]
Amorolfine EP Impurity G (Ketone)
C₂₁H₃₃NO₂
331.49
Presence of a ketone group on the propyl side chain. [8][9]
Amorolfine EP Impurity M (Alcohol)
C₂₁H₃₅NO₂
333.52
Presence of a hydroxyl group on the propyl side chain. [1][10]
2.1. Experimental Data: A Comparative Overview
The most effective way to differentiate and quantify these compounds is through chromatographic and spectroscopic techniques. While a comprehensive dataset with all impurities analyzed under identical conditions is not publicly available, we can synthesize information from various sources to provide a comparative perspective.
Compound
Expected HPLC Elution Order (Relative to Amorolfine)
Key Mass Spectrometry (m/z) Fragment (Expected)
Notable ¹H NMR Chemical Shift Differences (Expected)
Different splitting patterns and chemical shifts for the alkyl protons on the phenyl ring.
Amorolfine EP Impurity A (N-Oxide)
Earlier
[M+H]⁺ ≈ 334.3
Downfield shift of protons adjacent to the N-oxide group in the morpholine ring. [11]
Amorolfine EP Impurity C
Earlier
[M+H]⁺ ≈ 248.2
Absence of signals for the tert-pentyl group.
Amorolfine EP Impurity G (Ketone)
Earlier
[M+H]⁺ ≈ 332.3
Presence of a downfield signal for the proton adjacent to the ketone; altered shifts for propyl chain protons.
Amorolfine EP Impurity M (Alcohol)
Earlier
[M+H]⁺ ≈ 334.3
Presence of a signal for the hydroxyl proton and a downfield shift for the proton on the carbon bearing the hydroxyl group.
Experimental Protocols for Impurity Profiling
A robust analytical methodology is crucial for the effective separation and quantification of amorolfine and its impurities. The following protocols are based on established methods for the analysis of amorolfine and its degradation products.
[5]
3.1. High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate amorolfine from its key impurities.
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
Mobile Phase: A gradient elution is often employed. For example, a mixture of acetonitrile and a phosphate buffer (pH adjusted to ~3.0) can be effective. The gradient would typically start with a lower concentration of acetonitrile and gradually increase to elute the more non-polar compounds.
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
Detection: UV detection at approximately 220 nm is suitable for these compounds.
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is important for reproducible retention times.
Figure 3: A Typical Workflow for HPLC-based Impurity Profiling of Amorolfine.
3.2. Mass Spectrometry (MS) for Structural Confirmation
Coupling HPLC with a mass spectrometer (LC-MS) provides definitive structural information.
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for these basic compounds.
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to determine the mass-to-charge ratio (m/z) of the parent ions and their fragments.
Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ions, characteristic fragment patterns can be obtained, which are invaluable for confirming the identity of each impurity.
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Identification
¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of impurities.
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are suitable solvents.
¹H NMR: Provides information on the number and types of protons and their connectivity. Key differences will be observed in the chemical shifts and splitting patterns of the protons on the modified parts of the molecules. For instance, the oxidation in Impurity A will cause a significant downfield shift for the protons on the carbons adjacent to the nitrogen in the morpholine ring.
[11]* ¹³C NMR: Provides information on the carbon skeleton of the molecule. Changes in the substitution pattern or functional groups will result in predictable shifts in the corresponding carbon signals.
Causality of Structural Differences on Analytical Behavior
The structural modifications of the impurities directly impact their physicochemical properties, leading to their differential behavior in analytical systems.
Polarity and HPLC Retention: The introduction of polar functional groups, such as the N-oxide in Impurity A, the ketone in Impurity G, and the alcohol in Impurity M, increases the polarity of the molecule. Consequently, these impurities will have a lower affinity for the non-polar stationary phase in reversed-phase HPLC and will elute earlier than the more non-polar parent drug, amorolfine. Impurity C, lacking the non-polar tert-pentyl group, will also be more polar and elute earlier. The isomeric difference in Impurity I results in a very similar polarity to amorolfine, and thus, it is expected to have a very close retention time, requiring a highly efficient chromatographic system for separation.
Mass-to-Charge Ratio in MS: The molecular weight differences directly translate to different m/z values for the protonated molecules ([M+H]⁺) in mass spectrometry, allowing for their clear differentiation. Isomers like amorolfine and Impurity I will have the same m/z for the parent ion, necessitating fragmentation analysis (MS/MS) to distinguish them based on their different fragmentation patterns.
Chemical Environment and NMR Shifts: The electronic environment of each proton and carbon atom determines its chemical shift in NMR. The structural changes in the impurities alter these local electronic environments, leading to unique NMR spectra for each compound. These specific spectral fingerprints are the gold standard for unambiguous structural identification.
Conclusion
The thorough characterization of impurities is a non-negotiable aspect of pharmaceutical development and manufacturing. This guide has provided a detailed structural and analytical comparison of amorolfine and its key impurities, with a particular emphasis on 1-desmethyl-2-methylpropyl amorolfine (Impurity I). By understanding the subtle yet significant differences in their molecular architecture, researchers and analytical scientists can develop and validate robust analytical methods for their separation, identification, and quantification. The application of orthogonal techniques such as HPLC, MS, and NMR, as outlined in this guide, provides a self-validating system to ensure the purity, safety, and efficacy of amorolfine drug products.
References
Veeprho. (n.d.). Amorolfine EP Impurity I | CAS 67468-13-7. Retrieved from [Link]
Allmpus. (n.d.). AMOROLFINE EP IMPURITY I. Retrieved from [Link]
SynThink. (n.d.). Amorolfine EP Impurities and Related Compounds. Retrieved from [Link]
Pharmaffiliates. (n.d.). Amorolfine-impurities. Retrieved from [Link]
Veeprho. (n.d.). Amorolfine EP Impurity M. Retrieved from [Link]
Allmpus. (n.d.). amorolfine ep impurity c. Retrieved from [Link]
Zimmermann, E. S., et al. (2023). Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. Drug Analytical Research, 7(1), e128737.
HTS Biopharma. (n.d.). Amorolfine EP Impurity C. Retrieved from [Link]
KM Pharma Solution Private Limited. (n.d.). Amorolfine EP Impurity M. Retrieved from [Link]
Veeprho. (n.d.). Amorolfine EP Impurity C | CAS 78613-37-3. Retrieved from [Link]
Zimmermann, E. S., et al. (2023).
Pharmaffiliates. (n.d.). Amorolfine Hydrochloride - Impurity M. Retrieved from [Link]
Zimmermann, E. S., et al. (2023). Stability-indicating method for the analysis of amorolfine and its N-oxide degradation product.
HTS Biopharma. (n.d.). Amorolfine EP Impurity G. Retrieved from [Link]
Comprehensive Characterization and Validation of 1-Desmethyl-2-methylpropyl Amorolfine (EP Impurity I) Reference Standards
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Validation Methodology As a Senior Application Scientist overseeing pharmaceutical impurity...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Publish Comparison Guide & Validation Methodology
As a Senior Application Scientist overseeing pharmaceutical impurity profiling, I frequently encounter analytical deviations rooted in a single, preventable error: the use of inadequately characterized reference standards. When analyzing morpholine-based antifungals like Amorolfine, the regulatory scrutiny on related substances is uncompromising.
This guide objectively compares the performance of various tiers of reference standards for 1-desmethyl-2-methylpropyl amorolfine (officially recognized as Amorolfine EP Impurity I, CAS No: 67468-13-7)[1][2]. More importantly, it provides a self-validating experimental framework to ensure your impurity quantification is scientifically unassailable and fully compliant with ICH Q3A(R2) guidelines.
Mechanistic Context: Why Impurity I Matters
Amorolfine is a highly effective topical antifungal agent that exerts its fungicidal activity by disrupting the fungal cell membrane[3]. It specifically inhibits two critical enzymes in the ergosterol biosynthesis pathway: Δ14-sterol reductase and cholestenol Δ-isomerase[3][4]. This dual inhibition depletes ergosterol and causes the toxic accumulation of ignosterol[3][4].
During the manufacturing process or prolonged storage of the Amorolfine Active Pharmaceutical Ingredient (API), structural analogs and degradation products emerge[5]. 1-desmethyl-2-methylpropyl amorolfine (Impurity I) is a critical process impurity lacking a specific methyl group on the aliphatic side chain[1]. Because of its structural homology to the parent API, it can potentially compete at the enzymatic binding sites, altering the therapeutic profile. From an analytical perspective, this similarity makes chromatographic resolution exceptionally difficult, necessitating highly purified reference standards to accurately determine the Relative Response Factor (RRF).
Fig 1: Amorolfine mechanism of action and Impurity I competition in the ergosterol pathway.
Objective Comparison of Reference Standards
When sourcing 1-desmethyl-2-methylpropyl amorolfine, laboratories typically choose between three tiers of materials. The causality behind batch failures often traces back to using Research-Grade standards for GMP release. If an impurity standard contains 5% ambient moisture (which is UV-transparent), an HPLC area-percent report will still falsely claim 99.9% purity. Using this inflated purity to calculate the RRF will skew the quantification of the impurity in the final drug product, potentially allowing an out-of-specification (OOS) batch to reach patients.
Table 1: Comparative Validation Metrics of 1-Desmethyl-2-methylpropyl Amorolfine Standards
To establish a reference standard as truly "Certified," we must employ orthogonal analytical techniques. The following step-by-step methodologies detail a self-validating workflow. The causality here is critical: HPLC provides relative purity, while qNMR provides absolute mass fraction. One validates the other.
Fig 2: Orthogonal self-validating workflow for certifying Impurity I reference standards.
Causality: Amorolfine and its derivatives lack extended conjugated pi-systems, resulting in weak UV absorbance. We must use low-wavelength detection (214 nm). Consequently, the mobile phase must be highly transparent to prevent baseline drift and the masking of co-eluting isomers.
Mobile Phase Preparation:
Channel A: 0.05 M Ammonium Acetate buffer, pH adjusted to 5.5 with glacial acetic acid.
Channel B: 100% LC-MS Grade Acetonitrile.
Column Selection: Install a high-carbon-load C18 column (250 mm × 4.6 mm, 5 µm). The high carbon load maximizes hydrophobic retention, which is necessary to resolve Impurity I from the closely related parent Amorolfine peak.
Sample Preparation: Dissolve the 1-desmethyl-2-methylpropyl amorolfine standard in a diluent of Water:Acetonitrile (50:50 v/v) to achieve a concentration of 1.0 mg/mL.
Gradient Elution: Run a linear gradient from 30% B to 80% B over 45 minutes at a flow rate of 1.0 mL/min.
Detection & Integration: Monitor the eluent at 214 nm. Integrate the main peak and all secondary peaks to calculate relative purity as an Area %.
Protocol 2: Absolute Quantitation via Quantitative NMR (qNMR)
Causality: To correct for UV-transparent impurities (like residual inorganic salts from synthesis or absorbed water) that HPLC misses, we use qNMR. This technique compares the integral of the impurity's protons against a highly pure internal standard, generating an absolute mass fraction.
Internal Standard Selection: Precisely weigh 5.0 mg of NIST-traceable Maleic Acid (the internal standard) and 10.0 mg of the Impurity I standard into the same analytical vial using a microbalance.
Solvent Preparation: Dissolve the solid mixture in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as a chemical shift reference.
Acquisition Parameters: Acquire a ¹H-NMR spectrum at 600 MHz. Critical Step: Set the relaxation delay (D1) to at least 30 seconds. This ensures complete longitudinal relaxation of all protons, preventing the under-integration of the signals.
Calculation: Calculate the absolute assay using the ratio of the integrated area of the morpholine ring protons of Impurity I against the olefinic protons of the Maleic Acid standard.
Conclusion
For regulatory submissions and routine GMP batch release, the use of an EP-traceable Certified Reference Standard for 1-desmethyl-2-methylpropyl amorolfine is non-negotiable[5]. While research-grade materials may suffice for early-stage method development, their lack of absolute assay validation introduces unacceptable risk into RRF calculations. By implementing the orthogonal, self-validating protocols described above, analytical scientists can ensure their impurity profiling is scientifically rigorous, accurate, and fully compliant with global pharmacopeial standards.
References
Pharmaffiliates. "CAS No : 67468-13-7 | Product Name : Amorolfine Hydrochloride - Impurity I". Source for chemical identity and CAS registry of 1-desmethyl-2-methylpropyl amorolfine. Available at:[Link]
Veeprho. "Amorolfine Impurities and Related Compound". Source for mechanism of action regarding Δ14-sterol reductase and cholestenol Δ-isomerase inhibition. Available at:[Link]
PubChem - National Institutes of Health (NIH). "Amorolfine | C21H35NO | CID 54260". Source for pharmacological classification and ergosterol depletion pathways. Available at:[Link]
Fisher Scientific. "CAS RN 67468-13-7 | Fisher Scientific". Source for commercial reference standard cataloging of 1-Desmethyl-2-methylpropyl Amorolfine. Available at:[Link]
A Comparative Guide to the Chemical Stability of Amorolfine and its Process-Related Impurity, 1-Desmethyl-2-methylpropyl Amorolfine
This guide provides an in-depth comparative analysis of the chemical stability of the antifungal agent amorolfine and its significant process-related impurity, 1-desmethyl-2-methylpropyl amorolfine. Designed for research...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparative analysis of the chemical stability of the antifungal agent amorolfine and its significant process-related impurity, 1-desmethyl-2-methylpropyl amorolfine. Designed for researchers, formulation scientists, and quality control analysts in the pharmaceutical industry, this document synthesizes published data with expert insights to elucidate the degradation pathways and stability profiles of these two closely related compounds. We will explore their behavior under various stress conditions and provide detailed, field-tested protocols for conducting a comprehensive comparative stability assessment.
Introduction: The Importance of Stability Profiling in Drug Development
Amorolfine is a morpholine derivative and a broad-spectrum antifungal agent used topically to treat onychomycosis and dermatomycoses.[1][2] Its efficacy is attributed to the inhibition of two enzymes in the fungal ergosterol biosynthesis pathway, leading to the disruption of the fungal cell membrane.[3][4][5] The manufacturing process of amorolfine can lead to the formation of related substances and impurities, one of which is 1-desmethyl-2-methylpropyl amorolfine.[6] Understanding the stability of the active pharmaceutical ingredient (API) in the presence of its impurities is a critical aspect of drug development, as degradation products can impact the safety, efficacy, and shelf-life of the final pharmaceutical product.
This guide focuses on a comparative stability profile, offering a scientific rationale for the potential differences in stability between amorolfine and its desmethylpropyl derivative based on their molecular structures. Furthermore, we provide a robust experimental framework for conducting forced degradation studies to empirically determine and compare their stability.
Chemical Structures and Physicochemical Properties
A clear understanding of the molecular structures of amorolfine and its derivative is fundamental to postulating and interpreting their stability profiles.
1-Desmethyl-2-methylpropyl Amorolfine: An impurity of Amorolfine where the tert-amyl (2-methylbutan-2-yl) group on the phenyl ring is replaced by an isobutyl (2-methylpropyl) group.[6]
The key structural difference lies in the substituent on the phenyl ring. Amorolfine possesses a tert-amyl group, which has a quaternary carbon atom attached to the phenyl ring. In contrast, the derivative has an isobutyl group, which lacks this feature. This seemingly minor modification can have significant implications for the molecule's susceptibility to certain degradation pathways, particularly oxidative and photolytic degradation.
Forced degradation studies on amorolfine have been conducted to understand its intrinsic stability. These studies intentionally expose the drug substance to harsh conditions to accelerate degradation and identify potential degradation products.[8]
Oxidative Degradation: Amorolfine, being a tertiary amine, is susceptible to oxidation. Studies have shown that in the presence of hydrogen peroxide, amorolfine degrades to form its N-oxide.[1][2][9] This degradation is pH-dependent, with the rate of oxidation being significantly reduced when the tertiary amine is ionized at lower pH.[1][9]
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of amorolfine. It has been reported to be one of the more significant degradation pathways.[8] Antifungal agents, in general, can be susceptible to photodegradation, which can lead to a loss of efficacy.[10][11]
Thermal Degradation: Amorolfine has shown susceptibility to thermal stress, with significant degradation observed at elevated temperatures.[8]
Hydrolytic Degradation (pH): Amorolfine is reported to be relatively stable in acidic and basic media under the tested conditions in some studies.[1][9] However, another study reported significant degradation under acidic conditions (0.1N HCl at 60°C).[8] This highlights the importance of specific conditions (temperature, duration) in stability testing.
Postulated Comparative Stability Profile
The primary difference, the tert-amyl versus isobutyl group, is not expected to significantly alter the reactivity of the morpholine ring or the tertiary amine, which are key sites for degradation. Therefore, it is plausible that the derivative will exhibit similar degradation pathways, such as N-oxidation.
However, the electronic and steric environment of the phenyl ring is altered. The tert-amyl group is more electron-donating than the isobutyl group, which could slightly influence the susceptibility of the aromatic ring to electrophilic attack or photolytic degradation. The quaternary carbon in amorolfine's tert-amyl group could also be a site for specific radical-mediated degradation pathways that would not be present in the isobutyl-substituted derivative.
Hypothesis:
Both compounds will be susceptible to N-oxidation under oxidative stress.
The rates of photolytic and thermal degradation may differ due to the electronic and steric differences in the phenyl substituent. A direct experimental comparison is necessary to confirm this.
Both compounds are expected to show similar stability profiles under hydrolytic stress, as the primary sites of hydrolysis are distant from the phenyl substituent.
Experimental Design for Comparative Stability Profiling
To empirically validate the comparative stability, a well-designed forced degradation study is essential. The following protocols provide a comprehensive framework for such a study.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compounds from their degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended.[2][12]
Column: C18, 100 mm x 4.6 mm, 2.6 µm
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., 0.4% ammonium hydroxide) and an organic solvent (e.g., methanol or acetonitrile).[13]
The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[14]
Forced Degradation Protocols
Solutions of both amorolfine and 1-desmethyl-2-methylpropyl amorolfine (e.g., 1 mg/mL in a suitable solvent like methanol or a water/organic mixture) should be prepared and subjected to the following stress conditions in parallel.
1. Hydrolytic Degradation:
Acidic: Treat the sample solution with 0.1 M HCl and heat at 60°C for up to 3 days.[13]
Basic: Treat the sample solution with 0.1 M NaOH and heat at 60°C for up to 3 days.[13]
Neutral: Reflux the sample solution in water at 60°C for up to 3 days.
Sampling: Withdraw aliquots at 0, 24, 48, and 72 hours, neutralize, and analyze by HPLC.
2. Oxidative Degradation:
Treat the sample solution with 3% hydrogen peroxide (H2O2) at room temperature for up to 3 days.[13]
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 24, 48, 72 hours) and analyze by HPLC.
3. Thermal Degradation:
Expose solid samples of both compounds to dry heat at 105°C for 3 days in a calibrated oven.[13]
Sampling: At the end of the study, dissolve the samples in a suitable solvent and analyze by HPLC.
4. Photolytic Degradation:
Expose the sample solutions to UV light (200 W-h/m²) followed by visible light (1.2 million lux-h) in a photostability chamber.[13]
A control sample should be kept in the dark under the same temperature conditions.
Sampling: Analyze the light-exposed and dark control samples by HPLC.
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in a table to facilitate a direct comparison.
Diagrams are essential for clearly communicating experimental designs and chemical pathways.
Experimental Workflow
The following diagram outlines the logical flow of the comparative stability profiling study.
Caption: Workflow for comparative forced degradation studies.
Postulated Primary Degradation Pathway
The primary degradation pathway for both compounds under oxidative stress is likely the formation of the corresponding N-oxide.
Caption: N-Oxidation of the morpholine ring.
Conclusion and Recommendations
This guide provides a comprehensive overview of the known stability of amorolfine and a scientifically grounded, predictive comparison with its process-related impurity, 1-desmethyl-2-methylpropyl amorolfine. While structural analysis suggests similar primary degradation pathways, subtle differences in their phenyl substituents warrant a direct, empirical comparison through the detailed forced degradation protocols outlined herein.
For drug development professionals, conducting these studies is paramount. The results will not only elucidate the intrinsic stability of both molecules but also inform formulation development, establish appropriate storage conditions, and justify specifications for impurities in the final drug product. A thorough understanding of how this specific impurity behaves relative to the API ensures the development of a safe, stable, and efficacious topical antifungal therapy.
References
Zimmermann, E. S., et al. (2023). Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. Drug Analysis Research, 7(1), 11-20. Available from: [Link]
ResearchGate. (2023). Stability-indicating method for the analysis of amorolfine and its N-oxide degradation product. Available from: [Link]
Goyal, A., et al. (2022). In Silico Drug Screening Based Development of Novel Formulations for Onychomycosis Management. Pharmaceuticals, 15(9), 1145. Available from: [Link]
International Journal of Research Trends and Innovation. (2023). ANALYTICAL METHOD VALIDATION FOR IMPROVEMENT OF TRANSGUAL PROPERTIES AND DEVELOPMENT OF ANTIFUNGAL NAIL LACQUER A TOPCAL SOLUTIO. Available from: [Link]
SEER UFRGS. (2023). Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. Available from: [Link]
International Journal of Pharmaceutical Sciences and Research. (2020). A STABILITY-INDICATING UV SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF AMOROLFINE HYDROCHLORIDE. Available from: [Link]
Online Inhibitor. (2025). Amorolfine Hydrochloride: Mechanistic Insights and Strate.... Available from: [Link]
PubMed. (2022). Reactive oxygen and nitrogen species are crucial for the antifungal activity of amorolfine and ciclopirox olamine against the dermatophyte Trichophyton interdigitale. Available from: [Link]
JETIR.org. (2023). ANALYTICAL METHOD VALIDATION FOR IMPROVEMENT OF TRANSGUAL PROPERTIES AND DEVELOPMENT OF ANTIFUNGAL NAIL LACQUER A TOPICAL SOLUTI. Available from: [Link]
Online Inhibitor. (2025). Amorolfine Hydrochloride: Systems Biology Insights into A.... Available from: [Link]
PMC. (2018). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Available from: [Link]
ResearchGate. (n.d.). Preclinical data and mode of action of amorolfine. Available from: [Link]
Patsnap Synapse. (2024). What is the mechanism of Amorolfine Hydrochloride?. Available from: [Link]
Wikipedia. (n.d.). Amorolfine. Available from: [Link]
ACS Publications. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. Available from: [Link]
New Drug Approvals. (2021). AMOROLFINE. Available from: [Link]
ResearchGate. (2012). Biodegradation and photodegradation of selected antimicrobial/ antifungal agents in the environment and their sorption onto sediments. Available from: [Link]
PubMed. (2002). Novel photodegradation of the antifungal antibiotic pyrrolnitrin in anhydrous and aqueous aprotic solvents. Available from: [Link]
PMC. (2001). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Available from: [Link]
MDPI. (2021). Thermal Stability of Amorphous Solid Dispersions. Available from: [Link]
PubMed. (1997). [Photostability of antifungal agents. 2. Photostability of polyene antibiotics]. Available from: [Link]
Taylor & Francis Group. (n.d.). Amorolfine. Available from: [Link]
PubChem. (n.d.). Amorolfine. Available from: [Link]
PMC. (2019). Potential of Chemical and Physical Enhancers for Transungual Delivery of Amorolfine Hydrochloride. Available from: [Link]
ResearchGate. (2016). Amorolfine 5% Nail Lacquer Exhibits Potent Antifungal Activity Compared to Three Acid-Based Devices Indicated for the Treatment of Onychomycosis: An In Vitro Nail Penetration Assay. Available from: [Link]
PubMed. (2016). Amorolfine 5% Nail Lacquer Exhibits Potent Antifungal Activity Compared to Three Acid-Based Devices Indicated for the Treatment of Onychomycosis: An In Vitro Nail Penetration Assay. Available from: [Link]
PubMed. (1992). Comparative efficacy and safety of amorolfine nail lacquer 5% in onychomycosis, once-weekly versus twice-weekly. Available from: [Link]
A Comprehensive Guide to the Safe Disposal of 1-Desmethyl-2-methylpropyl Amorolfine
Hazard Assessment and Pre-Disposal Considerations A thorough understanding of the potential hazards is the foundation of safe disposal. While specific toxicological data for 1-Desmethyl-2-methylpropyl Amorolfine is unava...
Author: BenchChem Technical Support Team. Date: April 2026
Hazard Assessment and Pre-Disposal Considerations
A thorough understanding of the potential hazards is the foundation of safe disposal. While specific toxicological data for 1-Desmethyl-2-methylpropyl Amorolfine is unavailable, the known hazards of its parent compounds, Amorolfine and morpholine, must be considered.
Amorolfine: The hydrochloride salt is known to be harmful if swallowed, cause skin irritation, and is toxic to aquatic life with long-lasting effects.[5][6][7]
Morpholine: This parent compound is flammable, corrosive, and toxic.[8][9]
Given these properties, 1-Desmethyl-2-methylpropyl Amorolfine should be handled as a hazardous substance.[2][10] All waste containing this compound, including stock solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.[10][11]
Key Pre-Disposal Actions:
Consult Safety Data Sheets (SDS): Always refer to the SDS for Amorolfine and any other chemicals used in the experimental procedure.[12][13][14]
Minimize Waste: Plan experiments to generate the minimum amount of chemical waste.[2][15]
Identify and Segregate: Never mix incompatible waste streams.[1][3] Keep waste containing 1-Desmethyl-2-methylpropyl Amorolfine separate from other chemical waste unless their compatibility is confirmed.
Personal Protective Equipment (PPE)
Prior to handling any waste containing 1-Desmethyl-2-methylpropyl Amorolfine, all personnel must be equipped with the appropriate PPE to prevent exposure.[10][12]
PPE Item
Specification
Rationale
Gloves
Chemical-resistant nitrile or neoprene gloves.
To prevent skin contact with the potentially corrosive and toxic compound.[10]
Eye Protection
Tightly fitting safety goggles and a face shield.
To protect against splashes and vapors that could cause severe eye damage.[10][13]
Lab Coat
Flame-resistant lab coat.
To protect against chemical splashes and potential fire hazards.[10]
Respiratory Protection
Use in a well-ventilated area or chemical fume hood.
To avoid inhalation of any potentially harmful vapors or aerosols.[12][16]
Waste Collection and Containment
Proper containment of chemical waste is critical to prevent environmental contamination and ensure the safety of laboratory personnel.
Step-by-Step Waste Collection Protocol:
Select an Appropriate Container:
Use a dedicated, chemically compatible hazardous waste container, preferably made of high-density polyethylene (HDPE).[10][11]
The container must have a secure, leak-proof lid.[4][11]
Ensure the container is in good condition, free from cracks or damage.[11]
Label the Container:
As soon as you begin accumulating waste, affix a hazardous waste label to the container.[3][11]
The full chemical name: "1-Desmethyl-2-methylpropyl Amorolfine" and any other components in the waste stream.[10]
The approximate concentrations of each component.
The relevant hazard pictograms (e.g., harmful, irritant, environmentally hazardous).
The date the waste was first added to the container.[3]
Accumulate Waste Safely:
Keep the waste container closed at all times, except when adding waste.[2][11]
Store the container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[2][4]
The SAA should be in a well-ventilated, cool, and dry location, away from heat sources and incompatible materials.[10]
Utilize secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.[11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing 1-Desmethyl-2-methylpropyl Amorolfine.
Caption: Decision workflow for the safe disposal of 1-Desmethyl-2-methylpropyl Amorolfine.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.[10][17]
For Small Spills (within a chemical fume hood):
Alert Personnel: Inform others in the immediate vicinity of the spill.[17]
Ensure Proper PPE: Verify that you are wearing the appropriate PPE.[10]
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[10]
Collect Absorbent Material: Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container.[10][12]
Decontaminate the Area: Clean the spill area with a suitable cleaning agent, followed by a thorough rinse with water.[10] All cleaning materials must also be disposed of as hazardous waste.
Alert Others and Isolate: Inform others in the building and close the doors to the affected area to contain vapors.[17]
Contact Emergency Services: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[17]
Do Not Re-enter: Do not re-enter the spill area until it has been cleared by trained emergency personnel.[17]
Final Disposal Procedure
The final disposal of hazardous chemical waste must be carried out by a licensed and reputable waste disposal contractor.[3][15] Never dispose of this chemical down the drain or in the regular trash.[2]
Step-by-Step Final Disposal:
Schedule a Pickup: Once your hazardous waste container is nearly full (approximately 90% capacity to allow for expansion) or you are ready for disposal, contact your institution's EHS office to schedule a waste pickup.[2][4][17]
Complete Documentation: Fill out all necessary hazardous waste disposal forms as required by your institution and local regulations.[17][18] Accurate documentation is crucial for regulatory compliance.
Handover for Disposal: Transfer the sealed and properly labeled waste container to the authorized hazardous waste personnel upon their arrival.[17]
The most common and preferred method for the disposal of morpholine and its derivatives is incineration at a permitted hazardous waste facility.[8][18] This process effectively destroys the hazardous components of the waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of 1-Desmethyl-2-methylpropyl Amorolfine, thereby protecting themselves, their colleagues, and the environment.
References
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo.
Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
Amorolfine hydrochloride - Safety D
MATERIAL SAFETY DATA SHEETS AMOROLFINE HCL.
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
Hazardous Waste Disposal Guide. Research Safety, Northwestern University.
Safety Data Sheet - Amorolfine (hydrochloride). Cayman Chemical.
Safety D
Morpholine (HSG 92, 1995). INCHEM.
Amorolfine HCl Safety D
Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide. Benchchem.
Waste Chemicals. NUS Chemistry.
Chemical Waste Disposal Guidelines: Rules You Must Follow! GreenTec Energy.
Hazardous chemicals, activities or devices. Society for Science.
SAFETY DATA SHEET - Amorolfine hydrochloride. Fisher Scientific.